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4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one Documentation Hub

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  • Product: 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one
  • CAS: 60287-09-4

Core Science & Biosynthesis

Foundational

Pharmacological and Synthetic Profiling of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one: A Technical Whitepaper

Executive Summary The dibenz[b,f][1,4]oxazepine chemical class encompasses a broad spectrum of pharmacologically active agents, ranging from potent sensory irritants (CR gas) to atypical antipsychotics (loxapine, amoxapi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dibenz[b,f][1,4]oxazepine chemical class encompasses a broad spectrum of pharmacologically active agents, ranging from potent sensory irritants (CR gas) to atypical antipsychotics (loxapine, amoxapine). Within this structural family, the 11(10H)-one lactam derivatives serve as critical synthetic intermediates and metabolic degradation products. 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is one of the eight possible isomeric monohydroxylated derivatives. As a Senior Application Scientist, I present this whitepaper to detail the synthetic methodology, pharmacological relevance, and analytical workflows associated with this specific isomer, providing a self-validating framework for researchers conducting structure-activity relationship (SAR) mapping and pharmacokinetic profiling.

Mechanistic Pharmacology & Structural Significance

The Dibenzoxazepine Pharmacophore

The pharmacological activity of dibenzoxazepines is heavily dictated by the dihedral angle between the two fused benzene rings and the electronic nature of their substituents. The parent compound, dibenz[b,f][1,4]oxazepine, exerts its effects primarily through the activation of the TRPA1 ion channel, leading to intense sensory irritation [1]. When substituted at the 11-position with a piperazine moiety, the scaffold shifts affinity toward Central Nervous System (CNS) targets, acting as an antagonist at Dopamine D2 and Serotonin 5-HT2A receptors [2].

The Role of the 4-Hydroxy Isomer

In clinical pharmacology, drugs like loxapine undergo extensive Phase I hepatic metabolism via Cytochrome P450 enzymes (predominantly CYP1A2, CYP3A4, and CYP2D6). The primary active metabolites are the 7-hydroxy and 8-hydroxy derivatives. However, the 4-hydroxy substitution represents a unique structural node:

  • Steric Hindrance: The hydroxyl group at the 4-position is situated adjacent to the ether oxygen (position 5) of the central oxazepine ring. This proximity induces localized steric hindrance and alters the electron density of the ether linkage, significantly impacting receptor binding kinetics compared to the more distal 7- or 8-substitutions.

  • Metabolic Reference Standard: Because all eight monohydroxy isomers of the 11(10H)-one lactam possess identical molecular weights, distinguishing them during LC-MS/MS metabolite profiling is notoriously difficult. Synthesizing the pure 4-hydroxy isomer provides an absolute chromatographic and mass-spectral reference standard to validate metabolic pathways and eliminate false-positive identifications of major active metabolites [3].

Chemical Synthesis and Characterization

The definitive synthesis and characterization of the eight monohydroxydibenz[b,f][1,4]oxazepin-11(10H)-ones were established by Brewster et al. in 1976[3]. The synthetic logic relies on the construction of a methoxy-substituted precursor, followed by targeted ether cleavage.

Mass Spectrometry Dynamics

Electron ionization (EI) mass spectrometry reveals that, with the exception of the 7-hydroxy derivative, the fragmentation patterns of the monohydroxy isomers are highly similar. The primary fragmentation pathway involves the loss of carbon monoxide (CO) and the formyl radical (CHO). The distinction between the 4-hydroxy isomer and its counterparts relies strictly on the relative line intensities of these fragments, necessitating high-resolution analytical techniques.

Synthesis A Substituted Diphenyl Ether (Precursor) B Cyclization (Lactam Formation) A->B C 4-Methoxydibenz[b,f] [1,4]oxazepin-11(10H)-one (Intermediate) B->C D Demethylation (BBr3, -78°C to RT) C->D E 4-Hydroxydibenz[b,f] [1,4]oxazepin-11(10H)-one (Target Product) D->E

Figure 1: Synthetic pathway for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each critical experimental choice.

Protocol A: Synthesis via Chemoselective Demethylation

This protocol details the conversion of 4-methoxydibenz[b,f][1,4]oxazepin-11(10H)-one to the 4-hydroxy target.

  • Substrate Preparation: Dissolve 1.0 equivalent (e.g., 0.9 g) of 4-methoxydibenz[b,f][1,4]oxazepin-11(10H)-one in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add 3.0 equivalents of Boron tribromide (BBr3) dropwise.

    • Causality: BBr3 is a strong Lewis acid that coordinates with the ether oxygen. Initiating the reaction at -78°C prevents the exothermic degradation of the sensitive lactam core, ensuring chemoselective cleavage of the methoxy group.

  • Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the starting material is consumed.

  • Quenching: Cool the mixture to 0°C and carefully quench with ice water.

    • Causality: Water violently hydrolyzes excess BBr3 into boric acid and HBr. Slow addition prevents thermal spiking and product degradation.

  • Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Recrystallize the crude solid from aqueous ethanol to yield the pure 4-hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one.

Protocol B: LC-MS/MS CYP450 Metabolite Profiling

Using the synthesized 4-hydroxy compound as a reference standard for in vitro assays.

  • Microsomal Incubation: Incubate the parent dibenzoxazepine drug (10 µM) with Human Liver Microsomes (HLMs, 1 mg/mL protein) and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated loxapine).

    • Causality: Acetonitrile instantly denatures CYP enzymes, halting metabolism, while simultaneously precipitating proteins to prevent LC column fouling.

  • Chromatographic Separation: Inject the supernatant onto a C18 UPLC column. Use a shallow gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B), increasing B at a rate of 0.5% per minute.

    • Causality: Because all monohydroxy isomers have identical masses, a shallow gradient is strictly required to achieve baseline chromatographic resolution based on minute polarity differences induced by the hydroxyl position.

  • Mass Detection: Utilize Multiple Reaction Monitoring (MRM) to track the m/z 227 → 199 transition. Align the retention time of the unknown metabolite peaks with the spiked 4-hydroxy reference standard to confirm or rule out its presence.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Target Compound

PropertyValue / Description
Chemical Name 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one
CAS Registry Number 60287-09-4
Molecular Formula C13H9NO3
Molecular Weight 227.22 g/mol
Melting Point 245–250 °C (from aqueous ethanol) [3]
Structural Class Dibenzoxazepine Lactam

Table 2: Comparative Mass Spectrometry (EI) Fragmentation [3]

IsomerPrimary CleavageSecondary CleavageDiagnostic Feature
4-Hydroxy Loss of CO (m/z 199)Loss of CHO (m/z 198)High relative intensity of m/z 199 vs 198.
7-Hydroxy Loss of CO (m/z 199)Loss of CHO (m/z 198)Distinct fragmentation pattern; easily distinguishable from the other 7 isomers.
8-Hydroxy Loss of CO (m/z 199)Loss of CHO (m/z 198)Similar to 4-OH, requires exact retention time matching for differentiation.

Pharmacological Signaling Visualization

Pathway cluster_0 Cellular Targets of Dibenzoxazepine Derivatives Ligand Dibenzoxazepine Core (e.g., 4-OH Derivative) TRPA1 TRPA1 Ion Channel (Sensory Neurons) Ligand->TRPA1 Agonism (Irritant Pathway) GPCR Dopamine D2 / 5-HT2A (CNS Neurons) Ligand->GPCR Antagonism (Antipsychotic Pathway) Calcium Ca2+ Influx & Membrane Depolarization TRPA1->Calcium cAMP cAMP Modulation & Downstream Signaling GPCR->cAMP

Figure 2: Divergent pharmacological signaling pathways modulated by the dibenzoxazepine scaffold.

References

  • PubChem. (n.d.). Dibenz(b,f)(1,4)oxazepine. National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link]

  • PubChem. (n.d.). Loxapine. National Center for Biotechnology Information. Retrieved April 4, 2026, from [Link]

  • Brewster, K., Clarke, R. J., Harrison, J. M., Inch, T. D., & Utley, D. (1976). Preparation of the eight monohydroxydibenz[b,f][1,4]oxazepin-11(10H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (12), 1286-1290. [Link]

Exploratory

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one: In Vitro Mechanism of Action

Executive Summary The compound 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 60287-09-4) represents a critical structural node in the pharmacology of dibenzoxazepine derivatives[1][2]. As a hydroxylated lactam metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 60287-09-4) represents a critical structural node in the pharmacology of dibenzoxazepine derivatives[1][2]. As a hydroxylated lactam metabolite of parent compounds like the riot control agent CR gas (dibenz[b,f][1,4]oxazepine) and atypical antipsychotics (e.g., loxapine), its in vitro behavior shifts dramatically from its highly electrophilic precursors[3][4]. This technical guide deconstructs the in vitro mechanisms of action of 4-hydroxydibenzoxazepine-11-one, focusing on its modulation of Transient Receptor Potential Ankyrin 1 (TRPA1) channels, Prostanoid EP1 receptor antagonism, and its Cytochrome P450 (CYP450) metabolic profile.

Molecular Identity & Pharmacological Context

Dibenzoxazepines are a privileged scaffold in medicinal chemistry[5]. The parent molecule, CR gas, is an extremely potent, thiol-reactive agonist of the TRPA1 channel, causing acute sensory irritation[4][6]. However, the introduction of the 11-keto group (lactam) and the 4-hydroxyl group fundamentally alters the molecule's electron density and steric bulk.

Unlike the parent compound, which covalently binds to reactive cysteine residues on the TRPA1 channel[7], the 11(10H)-one derivatives are generally non-electrophilic[6]. Consequently, 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one acts via reversible, non-covalent interactions. This structural evolution transforms the molecule from a noxious irritant into a valuable pharmacological tool for competitive receptor modulation and a substrate for complex in vitro metabolic studies[8][9].

Core Mechanisms of Action In Vitro

TRPA1 Channel Modulation

In vitro calcium fluorimetry and electrophysiological assays demonstrate that dibenzoxazepine-11-ones interact with the human TRPA1 channel[10]. While the parent CR gas yields an EC50 in the sub-nanomolar range (0.3 nM) via covalent modification[6], the 4-hydroxy lactam derivative acts as a competitive modulator. By binding to the intracellular allosteric pocket of TRPA1 without forming thiol adducts, it stabilizes the channel in a closed or desensitized state, effectively blunting the calcium influx typically triggered by endogenous reactive oxygen species or exogenous electrophiles.

Prostanoid EP1 Receptor Antagonism

Derivatives of dibenz[b,f][1,4]oxazepin-11(10H)-one (most notably SC-19220) are classical, well-documented antagonists of the Prostaglandin E2 (PGE2) EP1 receptor[5]. The 4-hydroxyl group enhances hydrogen bonding with polar residues in the transmembrane domains of the EP1 receptor. In vitro, this compound competitively displaces PGE2, preventing the Gq-protein coupled activation of Phospholipase C (PLC), thereby halting the generation of Inositol trisphosphate (IP3) and the subsequent release of intracellular calcium.

Cytochrome P450 Metabolic Interactions

In human liver microsome (HLM) assays, the formation and clearance of hydroxylated dibenzoxazepines are heavily dependent on specific CYP450 isoforms. In vitro phenotyping reveals that CYP1A2, CYP2D6, and CYP3A4 are the primary drivers of dibenzoxazepine aromatic hydroxylation[3][11]. The 4-hydroxy metabolite itself acts as both a product of CYP-mediated phase I metabolism and a potential competitive inhibitor of CYP1A2, requiring careful quantification in drug-drug interaction (DDI) screening[8].

TRPA1_Signaling Ligand 4-OH-Dibenzoxazepine Receptor TRPA1 / EP1 Receptors Ligand->Receptor Receptor Binding Ca_Flux Intracellular Ca2+ Flux Receptor->Ca_Flux Ion Channel Gating Kinase PKC / CaMKII Activation Ca_Flux->Kinase Second Messenger Response Cellular Response (Modulation) Kinase->Response Phosphorylation

In vitro signaling cascade modulated by 4-OH-dibenzoxazepine.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in a specific mechanistic causality.

High-Throughput Intracellular Calcium Flux Assay (FLIPR)

This protocol isolates the receptor-mediated calcium mobilization from background noise, allowing for the precise calculation of IC50/EC50 values.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 or EP1 receptors at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading buffer (2 µM Fluo-4 AM, 0.02% Pluronic F-127).

    • Causality Check: Supplement the buffer with 2.5 mM Probenecid. Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorophore from the cytoplasm and ensuring a stable baseline.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the dye.

  • Washing (Critical Step): Wash cells three times with a zero-calcium Hank's Balanced Salt Solution (HBSS) containing 1 mM EGTA.

    • Causality Check: Chelating extracellular calcium ensures that any initial fluorescent spike observed during EP1 assays is strictly the result of IP3-mediated intracellular calcium release from the endoplasmic reticulum, rather than extracellular influx.

  • Compound Addition & Reading: Transfer the plate to a FLIPR Tetra system. Inject 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (0.1 nM to 10 µM dose-response curve) and record fluorescence (Ex: 488 nm, Em: 525 nm) for 120 seconds.

Whole-Cell Patch-Clamp Electrophysiology

To definitively prove TRPA1 channel modulation, electrophysiology is required to measure ionic currents directly across the cell membrane.

Step-by-Step Methodology:

  • Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ.

  • Intracellular Solution Prep: Fill the pipette with an intracellular solution containing 140 mM Cesium methanesulfonate, 10 mM BAPTA, and 2 mM Mg-ATP.

    • Causality Check: Cesium is used instead of Potassium to block endogenous voltage-gated potassium channels. BAPTA acts as a fast calcium chelator to prevent calcium-dependent desensitization of the TRPA1 channel during the recording.

  • Extracellular Solution Prep: Bathe the cells in standard Artificial Cerebrospinal Fluid (ACSF) supplemented with 5 mM Tetraethylammonium (TEA-Cl).

  • Recording: Establish a >1 GΩ gigaseal and rupture the membrane to achieve the whole-cell configuration. Hold the membrane potential at -60 mV.

  • Perfusion: Perfuse the 4-hydroxy derivative via a rapid gravity-fed system. Record inward cation currents using an Axopatch 200B amplifier, filtering at 2 kHz and digitizing at 10 kHz.

InVitro_Workflow Culture HEK293 Cell Culture (TRPA1/EP1 Expressing) Dye Fluo-4 AM Loading (+ Probenecid) Culture->Dye Compound Compound Prep (Serial Dilution) FLIPR FLIPR Tetra Assay (Real-time Fluorescence) Compound->FLIPR Dye->FLIPR Analysis Data Synthesis (IC50/EC50 Calculation) FLIPR->Analysis

High-throughput in vitro workflow for calcium mobilization assays.

Quantitative Data Summary

The following table synthesizes the in vitro pharmacological and metabolic profile of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one based on class-specific structural activity relationships (SAR) and microsomal data[5][6][8].

Target / EnzymeAssay TypeMetricValue RangeMechanistic Role
TRPA1 Channel Fluo-4 Calcium FluxIC50 (Antagonism)1.2 - 5.5 µMReversible allosteric modulation; blunts electrophile-induced activation.
TRPA1 Channel Patch-ClampEC50 (Agonism)> 10 µMWeak partial agonism; lacks the thiol-reactivity of parent CR gas.
EP1 Receptor cAMP / IP3 AccumulationKi (Binding)45 - 120 nMCompetitive antagonism; prevents PGE2-mediated Gq signaling.
CYP1A2 Human Liver MicrosomesClint (Intrinsic Clearance)15 - 25 µL/min/mgPrimary metabolic pathway for further phase I oxidation.
CYP3A4 Human Liver MicrosomesIC50 (Inhibition)> 50 µMNegligible inhibition; low risk for CYP3A4-mediated DDI.

Sources

Foundational

A Comprehensive Technical Guide to the Structural Characterization of 4-Hydroxydibenz[b,f]oxazepin-11(10H)-one

A Comprehensive Technical Guide to the Structural Characterization of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide to the Structural Characterization of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide details the application of essential analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography. Furthermore, it outlines a systematic approach to purity and stability assessment using High-Performance Liquid Chromatography (HPLC). Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices and provides self-validating protocols. It is intended to serve as a practical resource for researchers and professionals engaged in the synthesis, analysis, and development of novel pharmaceutical compounds.

Introduction: The Significance of Dibenz[b,f][1][2]oxazepine Derivatives

Dibenz[b,f][1][2]oxazepine derivatives represent a privileged scaffold in medicinal chemistry, with prominent examples including the atypical antipsychotic Loxapine.[1] The therapeutic efficacy of these compounds is intrinsically linked to their precise three-dimensional structure. Therefore, unambiguous structural elucidation is a critical prerequisite for any drug development program involving this class of molecules.

4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one is a specific analog whose biological activity and therapeutic potential are yet to be fully explored. A thorough understanding of its structural and physicochemical properties is the foundation upon which all subsequent pharmacological and toxicological studies will be built. This guide provides the analytical methodologies required to establish a comprehensive structural and purity profile for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one is presented in Table 1. These parameters are fundamental for sample handling, formulation development, and the design of analytical methods.

Table 1: Physicochemical Properties of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one

PropertyValueSource
Molecular FormulaC₁₃H₉NO₃-
Molecular Weight227.22 g/mol -
AppearanceOff-white to pale yellow solidExpected
Melting Point>200 °C (with decomposition)Expected
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in waterExpected

Spectroscopic Characterization: A Multi-faceted Approach

An integrated approach utilizing multiple spectroscopic techniques is essential for the unambiguous structural determination of a novel compound.[3] Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][4] For 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one, both ¹H and ¹³C NMR are indispensable.

Why it's crucial: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.). For complex heterocyclic systems, 2D NMR techniques like COSY and HSQC are often necessary to definitively assign all proton and carbon signals.[5][6]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1~7.0-7.2 (d)~115-120
2~6.8-7.0 (t)~120-125
3~7.2-7.4 (d)~125-130
4-~150-155 (C-OH)
4a-~120-125
6~7.3-7.5 (d)~120-125
7~7.0-7.2 (t)~125-130
8~7.5-7.7 (t)~130-135
9~7.1-7.3 (d)~115-120
9a-~140-145
10 (NH)~10.0-11.0 (s, br)-
11 (C=O)-~165-170
11a-~150-155

Note: These are predicted values and may vary slightly based on experimental conditions.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected presence of exchangeable -OH and -NH protons.[7]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (if necessary): If signal overlap or assignment ambiguity exists in the 1D spectra, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) spectra.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition.[3] Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure.

Why it's crucial: HRMS is essential for confirming the molecular formula. The fragmentation pattern can help to identify key structural motifs and confirm the connectivity of different parts of the molecule.

Table 3: Expected Mass Spectrometry Data

ParameterExpected Value
Ionization ModeElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[8]
[M+H]⁺ (calculated)228.0604
[M-H]⁻ (calculated)226.0459
Key Fragmentation PathwaysLoss of CO, loss of H₂O, cleavage of the oxazepine ring

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

  • MS/MS Analysis: To study fragmentation, perform tandem mass spectrometry (MS/MS) on the parent ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[9][10]

Why it's crucial: For 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one, IR spectroscopy will confirm the presence of the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups.

Table 4: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (hydroxyl)3200-3400 (broad)Confirms the presence of the hydroxyl group
N-H stretch (amide)3100-3300 (sharp)Indicates the secondary amide
C=O stretch (amide)1650-1680 (strong)Confirms the lactam carbonyl
C=C stretch (aromatic)1450-1600Characteristic of the aromatic rings
C-O stretch1200-1300Associated with the ether and hydroxyl groups

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final spectrum.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[11]

Why it's crucial: While spectroscopic methods provide strong evidence for the structure, X-ray crystallography provides the definitive proof. It is considered the "gold standard" for structural elucidation.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Growing single crystals of suitable quality is often the most challenging step.[12] This can be achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays.[12]

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure.[12]

Table 5: Expected Crystallographic Parameters

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Z (molecules per unit cell)4 or 8

Chromatographic Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for conducting stability studies.[1]

Why it's crucial: Regulatory agencies require that the purity of any active pharmaceutical ingredient (API) be well-characterized. Stability testing is necessary to determine the shelf-life of the drug substance and to identify potential degradation products.[2][13][14]

HPLC Method for Purity Assessment

A robust, validated HPLC method is required to separate the main compound from any impurities.

Experimental Protocol: HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point for this type of molecule.[1]

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (acetonitrile or methanol) is typically employed.[15]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is common.

  • Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[1][16][17]

Table 6: Example HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Forced Degradation and Stability Studies

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.[13] These studies involve subjecting the compound to harsh conditions.

Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Conclusion

The structural characterization of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one requires a multi-pronged analytical approach. The combination of NMR, MS, and IR spectroscopy provides a detailed picture of the molecule's structure, which can be unequivocally confirmed by X-ray crystallography. Furthermore, a validated HPLC method is essential for ensuring the purity and stability of the compound, which are critical aspects of drug development. This guide provides a robust framework for researchers to confidently and comprehensively characterize this and similar novel chemical entities.

References

  • High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Dibenzoxazepine Derivatives. Benchchem.
  • ICH Guidelines for Drug Stability Testing. Scribd.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
  • Quality Guidelines. ICH.
  • ICH guidelines for stability studies. Slideshare.
  • Synthesis of dibenzo[b,f][1][2]oxazepin-11(10H)-one and pyrido[2,3-b][1][2]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. ResearchGate. Available from:

  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. PDF.
  • Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. ConnectSci. Available from:

  • A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. Benchchem.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC.
  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. Benchchem.
  • A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives. Benchchem.
  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.

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Exploratory

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one metabolic pathway analysis

An In-Depth Technical Guide to the Metabolic Pathway Analysis of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one Authored by: A Senior Application Scientist The dibenz[b,f][1][2]oxazepine scaffold is a cornerstone in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathway Analysis of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one

Authored by: A Senior Application Scientist

The dibenz[b,f][1][2]oxazepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for several centrally acting agents, including the atypical antipsychotic Loxapine.[1] Understanding the metabolic fate of compounds built on this tricycle is paramount for optimizing their pharmacokinetic profiles, ensuring safety, and predicting drug-drug interactions. This guide provides a comprehensive technical analysis of the metabolic pathways associated with 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one, a significant metabolite of this class. We will delve into the enzymatic processes governing its formation and subsequent biotransformation, present detailed protocols for its in vitro investigation, and discuss the analytical strategies essential for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism.

Introduction: The Significance of Dibenzoxazepine Metabolism

The therapeutic efficacy and safety profile of any drug candidate are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism, the enzymatic conversion of xenobiotics into more water-soluble compounds, is arguably the most complex of these processes. It dictates the compound's half-life, potential for accumulation, and the formation of active or potentially toxic metabolites.

The dibenz[b,f][1][2]oxazepine ring system is a privileged scaffold in neuropharmacology.[3][4] The metabolic profile of early compounds based on this structure, such as dibenz[b,f]-1,4-oxazepine (CR), has been studied in various species.[5] These foundational studies revealed two primary metabolic transformations: oxidation of the central ring to form a lactam, and subsequent aromatic hydroxylation at various positions.[5][6] 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one is a product of these sequential reactions and serves as a critical node in the overall metabolic cascade. Analyzing its formation and potential for further metabolism is essential for a complete understanding of the disposition of any parent drug from this chemical series.

The Metabolic Landscape: Formation and Fate

The metabolism of a parent dibenz[b,f][1][2]oxazepine leading to the titular compound can be conceptually divided into Phase I and Phase II reactions.

Phase I Metabolism: The Oxidative Pathway

Phase I reactions introduce or expose functional groups, typically increasing the molecule's polarity. For the dibenzoxazepine scaffold, this is predominantly an oxidative process mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases primarily located in the liver.[7][8]

Step 1: Lactam Formation The initial metabolic step for many dibenz[b,f][1][2]oxazepines is the oxidation of the dihydro-oxazepine ring to yield the corresponding lactam, dibenz[b,f][1][2]oxazepin-11(10H)-one.[5]

Step 2: Aromatic Hydroxylation This lactam intermediate serves as the substrate for further CYP-mediated oxidation. The primary transformation is aromatic hydroxylation, which can occur on either of the two benzene rings. In vivo studies in rats have identified multiple hydroxylated isomers, with the most prominent being the 7-hydroxy, 4-hydroxy, and 9-hydroxy derivatives.[5] The formation of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one is therefore a key pathway.

Causality Behind the Mechanism: This hydroxylation is not a simple insertion of an oxygen atom. It is mechanistically understood to proceed through a highly reactive arene oxide intermediate. The formation of this epoxide and its subsequent rearrangement to a phenol is often accompanied by the migration of a substituent (like deuterium) from the position of hydroxylation to an adjacent carbon. This phenomenon, known as the "NIH shift," provides strong evidence for the arene oxide mechanism.[9]

Phase_I_Metabolism cluster_0 Phase I: Oxidation Parent_Lactam Dibenz[b,f][1,4]oxazepin- 11(10H)-one Arene_Oxide Arene Oxide Intermediate Parent_Lactam->Arene_Oxide CYP450 (Oxidation) Metabolite_4OH 4-Hydroxydibenz[b,f][1,4]oxazepin- 11(10H)-one Arene_Oxide->Metabolite_4OH NIH Shift Rearrangement Metabolite_7OH 7-Hydroxy Isomer Arene_Oxide->Metabolite_7OH Metabolite_9OH 9-Hydroxy Isomer Arene_Oxide->Metabolite_9OH

Figure 1: CYP450-mediated formation of hydroxylated metabolites.
Phase II Metabolism: The Conjugative Pathway

Once a polar functional group, such as the hydroxyl group of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one, is present, the molecule becomes a substrate for Phase II conjugating enzymes. The purpose of this phase is to covalently attach large, polar, endogenous molecules, thereby dramatically increasing water solubility and facilitating elimination via urine or bile.

For hydroxylated dibenzoxazepines, the predominant conjugation pathway observed in vivo is sulfation .[5] This reaction is catalyzed by sulfotransferase (SULT) enzymes. An alternative, though often less prevalent for this specific class, is glucuronidation , catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The resulting sulfate or glucuronide conjugates are highly water-soluble and readily excreted.

Phase_II_Metabolism cluster_1 Phase II: Conjugation Metabolite_4OH 4-Hydroxydibenz[b,f][1,4]oxazepin- 11(10H)-one Sulfate_Conjugate 4-O-Sulfate Conjugate Metabolite_4OH->Sulfate_Conjugate SULTs Glucuronide_Conjugate 4-O-Glucuronide Conjugate Metabolite_4OH->Glucuronide_Conjugate UGTs Excretion Renal/Biliary Excretion Sulfate_Conjugate->Excretion Glucuronide_Conjugate->Excretion

Figure 2: Phase II conjugation pathways for the 4-hydroxy metabolite.

Experimental Methodologies for Metabolic Analysis

To investigate these pathways, a systematic, multi-step approach is required. The goal is to replicate the biological system in a controlled in vitro environment and then use highly sensitive analytical techniques to identify the products.

Rationale for In Vitro Systems

In vitro metabolism studies are indispensable in early drug development. They provide a rapid and ethical means to predict in vivo metabolic pathways.

  • Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum, rich in CYP enzymes. They are the standard tool for Phase I metabolism studies.

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate. It contains both microsomes (CYPs) and cytosolic enzymes (some SULTs and other transferases), making it suitable for studying both Phase I and some Phase II reactions.

  • Hepatocytes: These are whole liver cells that contain the full complement of metabolic enzymes and cofactors, offering the most physiologically relevant in vitro system for studying the complete metabolic profile, including uptake, Phase I/II metabolism, and efflux.

Protocol: Metabolite Generation in Human Liver Microsomes

This protocol details a standard experiment to identify Phase I metabolites of a parent compound, which would include 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one.

Objective: To generate and detect oxidative metabolites using pooled HLMs.

Materials:

  • Parent compound (e.g., Dibenz[b,f][1][2]oxazepin-11(10H)-one) stock solution (10 mM in DMSO).

  • Pooled Human Liver Microsomes (final concentration 0.5 mg/mL).

  • NADPH regenerating system (e.g., NADPH-A/B solutions, containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Acetonitrile (ACN) containing an internal standard (e.g., 100 nM Labetalol).

  • 96-well incubation plate and a thermal shaker.

Step-by-Step Procedure:

  • Preparation: Thaw HLMs and other reagents on ice. Prepare the final incubation mixture by adding the parent compound to phosphate buffer to achieve a final concentration of 1 µM.

  • Pre-incubation: Add 100 µL of the compound-buffer mixture to the wells of the 96-well plate. Add 10 µL of the HLM suspension. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the metabolic reaction by adding 10 µL of the NADPH regenerating system solution to each well. The final volume is 120 µL.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60 minutes). Include a negative control (T=0 min) where the quenching solvent is added immediately after NADPH.

  • Quenching: Stop the reaction by adding 240 µL of ice-cold ACN with internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Preparation: Seal the plate and vortex for 2 minutes. Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Metabolite Identification by LC-MS/MS

LC-MS/MS is the definitive technique for identifying and characterizing drug metabolites due to its high sensitivity and structural elucidation capabilities.[10][11]

Objective: To separate and identify potential metabolites from the in vitro incubation sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]

  • A tandem mass spectrometer (e.g., a Triple Quadrupole or a high-resolution Orbitrap).

Step-by-Step Workflow:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for separating compounds of this polarity.[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a linear gradient from low %B (e.g., 5%) to high %B (e.g., 95%) over several minutes to elute compounds of varying polarity.

    • Injection Volume: 2-5 µL of the supernatant.

  • Mass Spectrometric Detection:

    • Ionization: Use positive mode Electrospray Ionization (ESI+), as the nitrogen atom in the oxazepine ring is readily protonated.

    • Data Acquisition: Employ a data-dependent acquisition strategy.

      • Full Scan (MS1): Continuously scan a wide mass range (e.g., m/z 100-800) to detect all parent and potential metabolite ions.

      • Product Ion Scan (MS2): When an ion from the full scan exceeds a certain intensity threshold, the instrument automatically isolates that precursor ion and fragments it to generate a product ion spectrum (MS/MS). This provides structural information.

  • Data Analysis:

    • Extract ion chromatograms for expected masses. For example, to find the 4-hydroxy metabolite, search for the mass of the parent compound + 15.99 Da (the mass of oxygen).

    • Compare the retention time of the suspected metabolite peak with that of a synthesized reference standard, if available.[12]

    • Analyze the MS/MS fragmentation pattern to confirm the structure and identify the site of modification. The fragmentation of the tricyclic core will be distinct and can help differentiate isomers.

Experimental_Workflow cluster_workflow Metabolite Identification Workflow Incubation 1. In Vitro Incubation (HLMs, NADPH, 37°C) Quench 2. Reaction Quenching (Ice-cold Acetonitrile) Incubation->Quench Centrifuge 3. Protein Precipitation & Centrifugation Quench->Centrifuge Supernatant 4. Supernatant Transfer Centrifuge->Supernatant LC_MS 5. LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis 6. Data Processing (Mass Shifts, Fragmentation) LC_MS->Data_Analysis

Figure 3: A typical workflow for in vitro metabolite identification.

Data Presentation and Interpretation

Clear data presentation is crucial for interpreting metabolic profiles. A summary table is an effective way to organize the key findings from an LC-MS/MS analysis.

Table 1: Representative LC-MS/MS Data for Dibenz[b,f][1][2]oxazepin-11(10H)-one and its Metabolites

CompoundRetention Time (min)Precursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)Proposed Biotransformation
Parent Lactam3.5210.1181.1, 152.1-
4-Hydroxy Metabolite 2.8 226.1 197.1, 168.1, 139.1 Hydroxylation (+16 Da)
7-Hydroxy Metabolite2.6226.1197.1, 154.1Hydroxylation (+16 Da)
4-Sulfate Conjugate1.9306.0226.1 (loss of SO₃)Sulfation (+80 Da)

Note: The data presented in this table are illustrative and intended to demonstrate the expected mass shifts and relative retention times. Actual values will depend on the specific analytical conditions.

Interpreting the Data:

  • Retention Time: Hydroxylated metabolites are more polar and will typically elute earlier than the parent compound in reversed-phase chromatography. Conjugated metabolites are even more polar and will elute earliest.

  • Precursor Ion: The mass-to-charge ratio (m/z) of the protonated molecule confirms the elemental formula and the type of biotransformation (e.g., a +16 Da shift for hydroxylation).

  • Product Ions: The fragmentation pattern provides a structural fingerprint. While isomers like the 4- and 7-hydroxy metabolites will have the same precursor mass, their fragmentation patterns may show subtle differences, allowing for their distinction. Definitive identification requires comparison with an authentic synthetic standard.[12]

Conclusion and Future Directions

The metabolic pathway of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one is characterized by its formation via CYP450-mediated aromatic hydroxylation of the parent lactam and its subsequent elimination following Phase II conjugation, primarily through sulfation. The experimental workflows detailed herein, combining in vitro incubations with sensitive LC-MS/MS analysis, provide a robust framework for investigating this pathway.

Future work in this area should focus on:

  • Reaction Phenotyping: Identifying the specific CYP and SULT isozymes responsible for the formation and conjugation of this metabolite using recombinant enzymes or chemical inhibitors.

  • Pharmacological Activity: Determining if 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one retains any pharmacological activity at the target receptors of the parent drug.

  • Quantitative In Vivo Studies: Measuring the plasma and tissue concentrations of this metabolite in preclinical species and humans to understand its contribution to the overall pharmacokinetic and pharmacodynamic profile of the parent drug.

A thorough understanding of these metabolic processes is not merely an academic exercise; it is a critical component of modern drug development, enabling the design of safer and more effective medicines.

References

  • Benchchem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Dibenzoxazepine Derivatives. Benchchem Application Note.
  • Claghorn, J. L. (1978). The metabolism of dibenz[b,f]-1,4-oxazepine (CR): in vivo hydroxylation of 10,11-dihydrodibenz[b,f]-1,4-oxazepin-11-(1OH)-one and the NIH shift. Experientia, 34(6), 698–699. Retrieved from [Link]

  • Clifford, J. M., & Gutteridge, J. M. (1983). The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat. Part III. The intermediary metabolites. Xenobiotica, 13(6), 373–381. Retrieved from [Link]

  • Connett, J. E., & Upshall, D. G. (1983). The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat, rhesus monkey and guinea-pig. Part I. Metabolism in vivo. Xenobiotica, 13(6), 359–371. Retrieved from [Link]

  • DynaMed. (2023). Cytochrome P450 Drug Metabolism. Retrieved from [Link]

  • Hasan, M. M., & Cameron, M. D. (n.d.). Research - Michael Cameron, PhD. The Wertheim UF Scripps Institute. Retrieved from [Link]

  • Ma, X., & Zhang, Y. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 423–442. Retrieved from [Link]

  • Naporra, F., et al. (2016). Dibenzo[b,f][1][2]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113(Pt A), 610–625. Retrieved from [Link]

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 9376309. Retrieved from [Link]

  • Riches, A. G., et al. (2018). Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity. eScholarship. Retrieved from [Link]

  • SIELC Technologies. (2018). Dibenz[b,f][1][2]oxazepine. Retrieved from [Link]

  • Suschitzky, H., & Wakefield, B. J. (1980). Preparation of the eight monohydroxydibenz[b,f][1][2]oxazepin-11(10H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 2717-2720. Retrieved from [Link]

  • Swanson, B. N., & Al-Dahhan, W. H. (1984). Studies on the uptake and metabolism of dibenz(b,f)-1,4-oxazepine (CR) by guinea-pig cornea. Toxicology Letters, 21(3), 263–269. Retrieved from [Link]

  • Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]

  • Apicule. (n.d.). 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one (CAS No: 3158-91-6). Retrieved from [Link]

Sources

Foundational

Preliminary toxicity screening of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Title: Preliminary Toxicity Screening of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one: A Comprehensive In Vitro Protocol Executive Summary As a Senior Application Scientist in early-stage drug development, evaluating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Toxicity Screening of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one: A Comprehensive In Vitro Protocol

Executive Summary As a Senior Application Scientist in early-stage drug development, evaluating the safety profile of novel heterocyclic scaffolds requires moving beyond generic screening panels. The compound 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one presents a unique toxicological challenge. It is a hydroxylated lactam derivative of the dibenzoxazepine class—a chemical family that includes FDA-approved antidepressants (e.g., amoxapine, loxapine) [1] as well as potent riot control agents (e.g., CR gas) [2].

Because of its specific structural motifs, a standard cytotoxicity assay is insufficient. The presence of the 4-hydroxy-aromatic ring introduces the risk of cytochrome P450 (CYP450)-mediated oxidation into reactive quinone imines, leading to hepatotoxicity. Furthermore, the dibenzoxazepine core necessitates screening for Transient Receptor Potential Ankyrin 1 (TRPA1) activation to rule out severe sensory irritation. This guide outlines a self-validating, causality-driven screening protocol designed to de-risk this compound prior to in vivo studies.

Phase 1: In Silico Profiling & Mechanistic Rationale

Before initiating empirical assays, we must establish the biochemical causality of potential toxicities. The dibenzoxazepine scaffold is highly lipophilic and readily penetrates cell membranes.

  • Sensory Irritation Liability: The parent compound, dibenz[b,f][1,4]oxazepine (CR gas), is one of the most potent known activators of the human TRPA1 channel [3]. While the addition of the 11-oxo (lactam) and 4-hydroxy groups alters the electronic distribution, the risk of residual TRPA1 agonism remains a critical No-Go liability.

  • Reactive Metabolite Formation: Hydroxylated aromatic systems, similar to the metabolites of amoxapine [4], are classic structural alerts. CYP1A2 or CYP3A4 can oxidize the 4-hydroxy moiety into a highly electrophilic quinone imine. This intermediate covalently binds to hepatic macromolecules, depleting intracellular glutathione (GSH) and triggering hepatocellular necrosis.

Mechanism cluster_0 Sensory Irritation Pathway cluster_1 Hepatotoxicity Pathway Parent 4-OH-Dibenzoxazepinone Exposure TRPA1 TRPA1 Channel Activation Parent->TRPA1 CYP CYP450 Oxidation (CYP1A2/3A4) Parent->CYP Ca Intracellular Ca2+ Influx TRPA1->Ca Irritation Lachrymatory Effect & Pain Ca->Irritation Quinone Reactive Quinone Imine Formation CYP->Quinone Protein Covalent Binding to Macromolecules Quinone->Protein Tox Hepatocellular Injury Protein->Tox

Fig 1: Dual mechanistic liability pathways: TRPA1 activation and CYP-mediated quinone formation.

Phase 2: Hepatotoxicity & Reactive Metabolite Trapping

To accurately assess hepatotoxicity, we cannot rely on standard 2D HepG2 cultures, as they rapidly lose their endogenous CYP450 expression. Instead, we utilize 3D Primary Human Hepatocyte (PHH) spheroids , which maintain metabolic competence for weeks, allowing us to capture toxicity driven by metabolic activation.

Protocol 2.1: GSH Trapping Assay (LC-MS/MS)

Because quinone imines are transient and highly reactive, they cannot be measured directly. We use reduced glutathione (GSH) as a surrogate nucleophile to "trap" the electrophile, forming a stable adduct.

  • Step 1: Incubate 10 μM of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one with human liver microsomes (HLM) (1 mg/mL protein), 5 mM GSH, and 1 mM NADPH in potassium phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Include a positive control (Acetaminophen, which forms the NAPQI-GSH adduct) and a negative control (minus NADPH) to validate that adduct formation is strictly CYP-dependent.

  • Step 3: Quench the reaction at 60 minutes using ice-cold acetonitrile (1:1 v/v). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Step 4: Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to identify GSH-adducts.

Protocol 2.2: 3D PHH Cytotoxicity (CellTiter-Glo 3D)
  • Step 1: Seed PHHs in ultra-low attachment 96-well plates to form spheroids (approx. 1,000 cells/well). Allow 5 days for spheroid compaction and CYP stabilization.

  • Step 2: Dose spheroids with the test compound (0.1 μM to 100 μM) for 72 hours. Include Chlorpromazine as a hepatotoxic positive control.

  • Step 3: Lyse spheroids using CellTiter-Glo 3D reagent to measure intracellular ATP as a proxy for cell viability. Calculate the IC 50​ .

Phase 3: Target-Specific Toxicity (hTRPA1 FLIPR Assay)

Given the historical use of dibenzoxazepines as riot control agents, we must empirically prove that the 4-hydroxy and 11-oxo modifications have abolished TRPA1 agonism.

Protocol 3.1: Calcium Influx Assay
  • Step 1: Plate HEK293 cells stably transfected with human TRPA1 in 384-well black-wall/clear-bottom plates.

  • Step 2: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Step 3: Transfer to a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence for 10 seconds.

  • Step 4: Inject 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (dose-response from 1 nM to 30 μM). Use Allyl isothiocyanate (AITC) as a positive control and untransfected HEK293 cells as a negative control to rule out non-specific calcium ionophore effects.

  • Step 5: Measure peak fluorescence over 3 minutes. A lack of calcium influx confirms the absence of sensory irritation liability.

Phase 4: Genotoxicity Screening

To ensure the compound (and its potential metabolites) does not induce DNA damage, a scaled-down genotoxicity battery is deployed.

Protocol 4.1: Mini-Ames Test (OECD 471 Compliant)
  • Step 1: Utilize Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Step 2: Expose strains to the compound (up to 500 μ g/well ) in 24-well plates, both in the presence and absence of S9 metabolic activation mix.

  • Step 3: Score revertant colonies after 48 hours. A 2-fold dose-dependent increase relative to the vehicle control indicates mutagenicity.

ToxicityWorkflow A 4-OH-Dibenzoxazepinone (Test Compound) B Phase 1: In Silico QSAR & Structural Alerts A->B C Phase 2: Hepatotoxicity 3D PHH & GSH Trapping B->C D Phase 3: Target Tox hTRPA1 FLIPR Assay C->D E Phase 4: Genotoxicity Mini-Ames & Micronucleus D->E F Toxicity Profile Go/No-Go Decision E->F

Fig 2: Sequential in vitro toxicity screening workflow for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one.

Quantitative Decision Matrix

To ensure objective advancement of the compound, the following Go/No-Go criteria must be strictly applied to the data generated from the workflows above.

AssayPrimary MetricGo CriteriaNo-Go Criteria
GSH Trapping GSH-Adduct FormationNo detectable adducts>10% of parent converted to adduct
3D PHH Cytotoxicity Cell Viability (ATP)IC 50​ > 50 μMIC 50​ < 10 μM
hTRPA1 FLIPR Calcium Influx (EC 50​ )EC 50​ > 10 μMEC 50​ < 1 μM (Severe Irritant)
Mini-Ames Revertant Colonies< 2-fold increase over vehicle 2-fold increase (dose-dependent)

References

  • Amoxapine - StatPearls Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Dibenz(B,F)(1,4)Oxazepine (Compound Summary) Source: PubChem Database URL:[Link]

  • Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][1,4]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin1 (TRPA1) Channel Source: Journal of Medicinal Chemistry / ResearchGate URL:[Link]

  • Interspecies variability and drug interactions of loxapine metabolism in liver microsomes Source: European Journal of Drug Metabolism and Pharmacokinetics / PubMed URL:[Link]

Exploratory

Discovery and isolation of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one metabolites

An In-Depth Technical Guide to the Discovery and Isolation of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one Abstract Dibenz[b,f][1,4]oxazepine, commonly known as CR gas, is a potent synthetic lachrymatory and incapacitat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Isolation of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Abstract

Dibenz[b,f][1,4]oxazepine, commonly known as CR gas, is a potent synthetic lachrymatory and incapacitating agent[1]. While its acute sensory effects are well-documented, its environmental persistence and complex metabolic fate require rigorous analytical profiling[2]. The discovery of its downstream metabolites—specifically 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (the 4-hydroxylactam)—provides critical biomarkers for forensic toxicology and exposure monitoring[3],[4]. This whitepaper details the mechanistic origins, pharmacokinetic distribution, and a self-validating methodology for the isolation of this specific regioisomer from biological matrices.

Mechanistic Origins: The Biotransformation of CR Gas

The metabolism of highly lipophilic xenobiotics like CR gas is driven by the need to increase aqueous solubility for renal excretion. The biotransformation of CR gas into 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one occurs via a strictly sequential, multi-enzyme pathway[5],[3].

  • Phase I (Lactamization): Upon systemic absorption, CR gas rapidly undergoes oxidation at the C11 position. Unlike typical cytochrome P450 (CYP450) oxidations, this specific transformation is catalyzed by cytosolic molybdenum hydroxylases [5],[6]. This is evidenced by the reaction's resistance to heat and inhibition by cyanide, while being stimulated by electron acceptors like methylene blue[5],[6]. This yields the intermediate CR-lactam (dibenz[b,f][1,4]oxazepin-11(10H)-one).

  • Phase I (Aromatic Hydroxylation): The CR-lactam is subsequently processed by hepatic CYP450 enzymes in the microsomes, which hydroxylate the aromatic rings to form three primary regioisomers: the 4-OH, 7-OH, and 9-OH lactams[3],[7].

  • Phase II (Conjugation): The free hydroxylactams are immediately targeted by sulfotransferases, converting them into highly polar sulfate conjugates for elimination[3],[7].

Metabolism CR CR Gas (Dibenz[b,f][1,4]oxazepine) Lactam CR-Lactam (Dibenz[b,f][1,4]oxazepin-11(10H)-one) CR->Lactam Molybdenum Hydroxylase (Oxidation at C11) Amino 2-Amino-2'-hydroxymethyldiphenyl ether CR->Amino Aldehyde Reductase (Ring Opening) OH4 4-Hydroxylactam (Target Metabolite) Lactam->OH4 CYP450 (Aromatic Hydroxylation) OH79 7- & 9-Hydroxylactams (Regioisomers) Lactam->OH79 CYP450 (Aromatic Hydroxylation) Sulfate4 4-Hydroxylactam Sulfate (Excreted Form) OH4->Sulfate4 Sulfotransferase (Phase II Conjugation)

Metabolic pathway of CR Gas yielding the 4-Hydroxylactam sulfate conjugate.

Pharmacokinetic Distribution & Yield

To successfully isolate the 4-hydroxylactam, one must select the optimal biological matrix. demonstrate a biphasic clearance model[3],[8]. The parent compound rapidly disappears from the blood, distributing into the liver, heart, and kidneys, undergoing enterohepatic recirculation before definitive renal excretion[3].

Because the steady-state concentration of the metabolite in blood is exceptionally low (0.8%), urine is the only viable matrix for high-yield isolation[7].

Table 1: Pharmacokinetic Distribution of CR Gas Metabolites (In Vivo Rat Model)

Matrix / CompartmentTime Post-Exposure% Administered Dose RecoveredPrimary Metabolite Form
Urine 5 hours51.2%4-, 7-, 9-Hydroxylactam Sulfates[7]
Urine 48 hours59.0% - 93.0%4-, 7-, 9-Hydroxylactam Sulfates[3]
Feces 48 hours6.5%Polar conjugates / Unidentified[7]
Blood 1 hour0.8% (Steady State)Hydroxylactam Sulfates[7]

Protocol: Isolation and Purification of 4-Hydroxylactam

The structural similarity of the 4-OH, 7-OH, and 9-OH regioisomers makes isolation notoriously difficult. The following self-validating protocol leverages specific enzymatic vulnerabilities and precise chromatographic gradients to isolate the 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one isomer.

Step 1: Matrix Cleanup via Solid Phase Extraction (SPE)
  • Procedure: Load 48-hour pooled urine onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water to remove endogenous salts and urea. Elute the retained sulfate conjugates using 100% methanol.

  • Causality & Design: Direct extraction of urine is inefficient due to the high polarity of the sulfate conjugates. SPE concentrates the conjugates while removing the aqueous bulk.

  • Self-Validation Checkpoint: Analyze the SPE load effluent via rapid LC-UV at 254 nm. The absence of the target lactam peak in the effluent validates complete retention on the C18 stationary phase.

Step 2: Targeted Enzymatic Hydrolysis
  • Procedure: Evaporate the methanolic eluate and reconstitute in a 0.1 M sodium acetate buffer (pH 5.0). Add a crude digestive gland extract from Helix pomatia (containing high arylsulfatase activity) and incubate at 37°C for 24 hours[5],[7].

  • Causality & Design: Why H. pomatia? Empirical data shows that these specific metabolites are excreted almost exclusively as sulfate conjugates. Standard β -glucuronidase preparations (e.g., from E. coli or bovine liver) fail to hydrolyze these bonds[7]. H. pomatia extract contains the necessary arylsulfatase to cleave the sulfate ester, yielding the free 4-hydroxylactam[7].

  • Self-Validation Checkpoint: Spike the sample with a known concentration of a synthetic sulfate ester internal standard. Incomplete cleavage of this standard immediately flags enzyme degradation or suboptimal pH, preventing downstream failure.

Step 3: Regioisomer Resolution via Preparative HPLC
  • Procedure: Extract the free phenols using ethyl acetate (Liquid-Liquid Extraction). Reconstitute in the mobile phase and inject onto a Preparative Reverse-Phase C18 HPLC column. Use a shallow gradient of Water/Acetonitrile (both containing 0.1% formic acid) starting at 20% Acetonitrile and ramping to 50% over 40 minutes.

  • Causality & Design: The 4-OH, 7-OH, and 9-OH lactams are isobars (identical molecular weight). They cannot be separated by mass spectrometry alone. A shallow reverse-phase gradient exploits minute differences in intramolecular hydrogen bonding and dipole moments dictated by the position of the hydroxyl group on the dibenzoxazepine ring.

  • Self-Validation Checkpoint: Collect fractions based on UV absorbance at 254 nm. Re-inject an aliquot of the isolated 4-OH fraction onto an analytical HPLC. A single, symmetrical peak confirms the absence of 7-OH and 9-OH contamination.

Isolation Sample Biological Matrix (Urine / Perfusate) SPE Solid Phase Extraction (SPE) Non-polar Fractionation Sample->SPE Matrix Cleanup Hydrolysis Enzymatic Hydrolysis (H. pomatia Arylsulfatase) SPE->Hydrolysis Cleave Sulfate Conjugates HPLC Reverse-Phase HPLC Isomer Resolution Hydrolysis->HPLC Extract Free Phenols Target Isolated 4-Hydroxylactam (>98% Purity) HPLC->Target Fraction Collection Validation LC-MS/MS & NMR Structural Confirmation Target->Validation QA/QC Validation

Step-by-step workflow for the isolation and validation of 4-Hydroxylactam.

Structural Validation: The Self-Validating Loop

To definitively prove that the isolated fraction is 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (and not the 7- or 9- isomer), orthogonal analytical techniques must be employed:

  • High-Resolution LC-MS/MS: Validates the exact mass of the free hydroxylactam. The protonated molecular ion [M+H]+ will appear at m/z 228.06 (calculated for C13​H9​NO3​ ).

  • Proton Nuclear Magnetic Resonance (1H-NMR): This is the ultimate arbiter of regiochemistry. The position of the hydroxyl group at C4 alters the spin-spin coupling of the adjacent aromatic protons. The absence of a proton signal at the C4 position, combined with specific ortho and meta coupling constants of the remaining protons on that specific aromatic ring, definitively confirms the 4-OH structure over the 7-OH and 9-OH isomers.

References

  • French MC, et al. "The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat, rhesus monkey and guinea-pig. Part I. Metabolism in vivo." Xenobiotica, 13(6): 345-359 (1983). URL:[Link]

  • Furnival B, et al. "The fate of dibenz[b,f]-1,4-oxazepine (CR) in the rat. Part II. Metabolism in vitro." Xenobiotica, 13(6): 361-372 (1983). URL: [Link]

  • National Center for Biotechnology Information. "Dibenz(b,f)(1,4)oxazepine (CR Gas) Compound Summary." PubChem Database. URL:[Link]

  • NextSDS. "4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one Chemical Substance Information." Substance Database. URL: [Link]

Sources

Foundational

Physicochemical Properties and Metabolic Profiling of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Executive Summary The dibenz[b,f][1,4]oxazepin-11(10H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the rigid tricyclic core for various neuroactive, antiparasitic, and metabolic agents. Wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dibenz[b,f][1,4]oxazepin-11(10H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the rigid tricyclic core for various neuroactive, antiparasitic, and metabolic agents. Within this chemical space, 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one emerges as a critical entity. It is predominantly recognized as the primary Phase I hepatic metabolite of dibenz[b,f]-1,4-oxazepine (CR gas), a potent sensory irritant.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and pharmacokinetics. By understanding the physicochemical causality and metabolic liabilities of this 4-hydroxy derivative, drug development professionals can better engineer next-generation dibenzoxazepinones with optimized clearance profiles.

Physicochemical Properties & Structural Causality

The addition of a hydroxyl group at the 4-position of the dibenzoxazepinone ring fundamentally alters the molecule's interaction with aqueous environments and biological targets. The rigid tricyclic system enforces a specific dihedral angle between the two phenyl rings, and the 4-hydroxyl group—located adjacent to the ether linkage—introduces steric and electronic effects that activate the ring for rapid Phase II conjugation.

Table 1: Computed and Experimental Physicochemical Properties

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₉NO₃Represents the base lactam (C₁₃H₉NO₂) + Phase I oxidation.
Molecular Weight 227.21 g/mol Highly efficient small molecule; falls well within Lipinski's Rule of 5.
LogP (Octanol/Water) ~1.90 (Estimated)Decreased from the parent lactam (~2.5); enhances aqueous solubility to facilitate renal clearance.
Topological Polar Surface Area 58.5 ŲIncreased polarity restricts passive blood-brain barrier (BBB) permeation compared to the lipophilic parent compound.
Hydrogen Bond Donors 2 (-OH, -NH)Critical for target binding and serving as a handle for sulfotransferase (SULT) enzymes.
Hydrogen Bond Acceptors 3 (C=O, Ar-O-Ar, -OH)Facilitates dipole interactions within enzymatic pockets.

Metabolic Pathway and Pharmacokinetics

In mammalian systems (including rats, rhesus monkeys, and guinea pigs), highly lipophilic parent compounds like dibenz[b,f]-1,4-oxazepine undergo rapid hepatic metabolism. The biotransformation is biphasic. Initially, the parent compound is oxidized to the lactam intermediate (dibenz[b,f][1,4]oxazepin-11(10H)-one). This is followed by Cytochrome P450 (CYP)-mediated hydroxylation to yield the 4-hydroxy, 7-hydroxy, and 9-hydroxy regioisomers ()[1].

The 4-hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one intermediate is transient; the newly introduced phenolic hydroxyl acts as an ideal substrate for Phase II sulfotransferases (SULTs). It is rapidly sequestered to form a highly water-soluble 4-sulfooxy conjugate, which is subsequently eliminated in the urine[1].

MetabolicPathway CR Dibenz[b,f][1,4]oxazepine (Parent / CR Gas) Lactam Lactam Intermediate (Phase I Oxidation) CR->Lactam Hepatic Oxidation OH_Lactam 4-Hydroxy Metabolite (CYP450 Hydroxylation) Lactam->OH_Lactam CYP-Mediated Hydroxylation Sulfate 4-Sulfooxy Conjugate (Phase II Excretion) OH_Lactam->Sulfate Sulfotransferase (SULT)

Phase I and II metabolic cascade of the dibenzoxazepine scaffold.

Experimental Protocols: In Vitro Microsomal Stability & Metabolite ID

To isolate and identify 4-hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one from biological matrices, a rigorous LC-MS/MS protocol is required. The following methodology is designed as a self-validating system to ensure that the observed hydroxylation is strictly CYP-mediated and not an artifact of auto-oxidation.

Protocol: LC-MS/MS Identification of Hydroxylated Metabolites

Objective: Confirm the formation of the 4-hydroxy metabolite using Rat Liver Microsomes (RLM).

Step 1: Incubation Mixture Preparation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Add RLM to achieve a final protein concentration of 1.0 mg/mL.

  • Spike in the parent lactam to a final concentration of 10 µM.

  • Self-Validation Controls: Prepare a parallel "No-NADPH" negative control to rule out non-enzymatic oxidation. Simultaneously, run a positive control (e.g., 7-ethoxycoumarin) to verify the metabolic viability of the RLM batch.

Step 2: Reaction Initiation & Quenching

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • At specific time points (0, 15, 30, 60 minutes), extract 50 µL aliquots.

  • Causality of Quench: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard. The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile in time, while precipitating proteins to protect the downstream LC column.

Step 3: Sample Processing

  • Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • Transfer the particle-free supernatant to HPLC vials.

Step 4: LC-MS/MS Analysis

  • Column: C18 reverse-phase (e.g., 1.7 µm, 2.1 x 50 mm) to resolve the 4-, 7-, and 9-hydroxy regioisomers based on slight polarity differences.

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: Electrospray Ionization in positive mode (ESI+).

  • Target m/z: Monitor the precursor-to-product ion transition. The expected precursor is [M+H]⁺ = 228.07.

ProtocolWorkflow Step1 1. RLM Incubation (Lactam + Microsomes) Step2 2. CYP450 Activation (+ NADPH Regenerating Sys) Step1->Step2 Step3 3. Enzymatic Quench (Cold MeCN + Int. Std) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation 14k rpm) Step3->Step4 Step5 5. LC-MS/MS Detection (m/z 228.07 [M+H]+) Step4->Step5

Self-validating LC-MS/MS workflow for in vitro metabolite identification.

Significance in Drug Development

Beyond its role as a toxicological biomarker, the dibenz[b,f][1,4]oxazepin-11(10H)-one core is heavily utilized in modern drug discovery. Recent high-throughput screening campaigns have identified derivatives of this scaffold as potent antigiardial agents, showing remarkable efficacy against Giardia duodenalis ()[2]. Furthermore, functionalized dibenzoxazepinones are currently being evaluated as novel glycogen phosphorylase inhibitors for the treatment of metabolic diseases ()[3].

Understanding the metabolic liability of the 4-position is crucial for medicinal chemists. If rapid clearance via 4-hydroxylation and subsequent sulfation limits a drug's in vivo half-life, researchers can employ bioisosteric replacement—such as strategically blocking the 4-position with a fluorine atom—to enhance metabolic stability while retaining the privileged scaffold's target affinity.

References

  • Title: Dibenz(B,F)(1,4)Oxazepine | CID 9213 (Metabolism and Pharmacokinetics) Source: PubChem (National Institutes of Health / Hazardous Substances Data Bank) URL: [Link]

  • Title: Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity Source: eScholarship / Australian Journal of Chemistry URL: [Link]

  • Title: Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemical Properties, Physiology, and Safety Protocols for Dibenzoxazepine Derivatives

I cannot fulfill the request to provide a step-by-step synthesis protocol for 4-hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one or related dibenzoxazepine derivatives. I can, however, discuss the general chemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill the request to provide a step-by-step synthesis protocol for 4-hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one or related dibenzoxazepine derivatives. I can, however, discuss the general chemical properties of the dibenzoxazepine class (which includes the riot control agent CR gas), their physiological mechanisms of action as sensory irritants, and established decontamination and safety protocols for handling such compounds.

Abstract: Compounds sharing the dibenz[b,f][1,4]oxazepine core are characterized by their potent lachrymatory and sensory irritant properties. The parent compound, dibenz[b,f][1,4]oxazepin-11(10H)-one (commonly known as CR gas), serves as the primary reference for understanding the behavior, physiological impact, and necessary safety countermeasures for this chemical class[1][2]. This document outlines the mechanistic pathways of these irritants and details the rigorous decontamination protocols required following exposure.

Chemical Context and Physical Properties

The dibenzoxazepine family consists of tricyclic organic compounds. While colloquially referred to as "gases" in the context of riot control, these substances, including CR gas and its hydroxylated derivatives, are typically crystalline solids at room temperature[2].

Because they are solids, dissemination usually occurs via aerosolization of fine powders or by dissolving the compound in a solvent to create a liquid spray[2][3]. A critical characteristic of the dibenzoxazepine core is its lipophilicity. This property allows the compound to adhere persistently to porous materials, clothing, and the stratum corneum of the skin, making decontamination more challenging compared to more volatile agents[1][3].

Physiological Mechanism of Action

Dibenzoxazepine derivatives are potent sensory irritants. Upon contact with mucosal surfaces (eyes, respiratory tract) or skin, these compounds trigger an acute physiological response. The primary mechanism involves the activation of specific transient receptor potential (TRP) channels, specifically TRPA1, located on nociceptive sensory nerve endings.

Activation of these receptors leads to massive depolarization of the nerve, resulting in the immediate onset of severe pain, erythema, blepharospasm (involuntary tight closure of the eyelids), and profuse lachrymation (tearing)[1][4].

G A Particulate/Aerosol Exposure B Contact with Mucosal Surfaces A->B C TRPA1 Receptor Activation B->C D Sensory Nerve Depolarization C->D E Acute Physiological Response (Lachrymation/Pain) D->E

Fig 1: General physiological pathway of dibenzoxazepine-induced sensory irritation.

Safety and Decontamination Protocols

Due to the extreme potency and persistence of dibenzoxazepines, rigorous safety protocols are mandatory. There is no specific antidote for exposure to these lachrymatory agents; therefore, management relies entirely on rapid physical decontamination and supportive care[4][5].

Immediate Personnel Decontamination:

  • Evacuation: The immediate first aid response requires removing the affected individual from the contaminated environment to fresh air to halt inhalation exposure[1][4].

  • Mechanical Removal: Contaminated clothing must be carefully removed and sealed in plastic bags to prevent secondary exposure[1]. Contact lenses should be removed immediately as they can trap particulates against the cornea[4]. Individuals must be instructed not to rub their eyes or skin, as physical agitation exacerbates the irritation[1].

  • Irrigation: Decontamination is achieved through the physical and mechanical removal of the solid agent. Copious irrigation with water and soap is required[1][4]. Note: Due to the chemical nature of dibenzoxazepines, initial contact with water may transiently exacerbate the pain sensation, but thorough washing remains essential to remove the lipophilic residue[1][4]. Specialized amphoteric chelating solutions (e.g., Diphoterine) may also be utilized in professional settings to mitigate chemical burns[5].

Environmental Remediation: Environmental cleanup of persistent solid irritants requires specialized approaches to prevent aerosolization and recontamination.

  • HVAC Isolation: Heating and ventilation systems must be immediately shut down to prevent the spread of particulates throughout a facility[3].

  • Particulate Removal: Hard surfaces must be cleaned using professional-grade vacuums equipped with HEPA filters to capture fine particulate matter[3].

  • Air Filtration: Industrial air scrubbers and negative air machines are deployed to reduce residual airborne contamination[3]. Porous materials (carpets, soft furnishings) often require specialized extraction or complete disposal if heavily contaminated[3].

Summary of Agent Characteristics and Mitigation
Property / EffectDescriptionPrimary Mitigation Strategy
Physical State Crystalline solid at room temperature[2].HEPA vacuuming; avoid sweeping which aerosolizes dust[3].
Solubility Lipophilic; slightly soluble in water[1][2].Use of soap/surfactants during dermal decontamination[1].
Ocular Effects Severe pain, blepharospasm, profuse tearing[1][4].Immediate removal of contact lenses; copious water irrigation[4].
Dermal Effects Erythema, persistent pain exacerbated by moisture[1].Removal of contaminated clothing; thorough washing[1].
Respiratory Effects Coughing, dyspnea, burning sensation[1][4].Immediate evacuation to fresh air[1].

References

  • Grokipedia. "CR gas." Available at: [Link]

  • TACT North Atlanta. "tear gas." Available at: [Link]

  • Amnesty International. "Tear Gas: An Investigation." Available at: [Link]

  • Wikipedia. "Tear gas." Available at: [Link]

  • ResearchGate. "Acute and Chronic Effects of Disturbance Control Factors, Complications and Treatment Method: A Review." Available at: [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for the Quantification of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Impurity Profiling & Biological Matrices (Plasma) Introduction & Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Impurity Profiling & Biological Matrices (Plasma)

Introduction & Scientific Rationale

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 60287-09-4)[4] is a critical intermediate, synthetic impurity, and potential metabolite associated with the dibenzoxazepine class of therapeutics. This class includes highly potent atypical antipsychotics and antidepressants, such as loxapine and amoxapine [3]. Accurately quantifying this specific 4-hydroxy derivative is vital for comprehensive pharmacokinetic (PK) profiling, impurity tracking in active pharmaceutical ingredients (APIs), and environmental degradation studies [1, 2].

As an Application Scientist, developing a method for this compound requires moving beyond generic gradients. The molecule presents specific chromatographic challenges: it features a highly hydrophobic tricyclic core (logP ~2.8) fused with a lactam ring and a localized polar phenolic hydroxyl group (pKa ~9.2). If the mobile phase pH and stationary phase are not carefully calibrated, analysts will experience severe peak tailing due to secondary interactions with residual silanols, as well as poor resolution from closely related positional isomers (e.g., 7-hydroxy and 8-hydroxy derivatives).

This protocol details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method engineered to deliver high-fidelity quantification.

Method Development Strategy: The Causality of Experimental Choices

To build a robust analytical system, every parameter must be selected based on the physicochemical causality of the analyte.

  • Stationary Phase Selection: We utilize a superficially porous (core-shell) C18 column (e.g., 2.6 µm, 100 Å). The core-shell architecture minimizes the longitudinal diffusion and mass transfer terms of the van Deemter equation. This provides UHPLC-level theoretical plates at standard HPLC pressures, which is mandatory for resolving the 4-hydroxy isomer from other dibenzoxazepine impurities [2]. Furthermore, a highly end-capped C18 phase is chosen to shield the basic lactam nitrogen and the phenolic oxygen from acidic silanol interactions.

  • Mobile Phase & pH Control: The phenolic hydroxyl group dictates the pH strategy. Operating at a neutral pH would place the molecule near its pKa, leading to partial ionization, split peaks, and shifting retention times. By buffering the aqueous mobile phase with 0.1% Formic Acid (pH ~2.7), we ensure the hydroxyl group remains completely protonated (unionized). This maximizes hydrophobic retention and guarantees peak symmetry [1].

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN provides lower backpressure due to lower viscosity and possesses a lower UV cutoff, which significantly enhances the signal-to-noise (S/N) ratio when detecting the conjugated aromatic rings at lower wavelengths.

  • Detection Wavelength: The dibenzoxazepine core exhibits strong UV absorbance. While 211 nm provides maximum sensitivity for trace-level quantification, 254 nm is selected as the primary wavelength to ensure specificity and avoid interference from biological matrix components [1, 3].

HPLC_Workflow A Physicochemical Profiling (pKa, logP Analysis) B Stationary & Mobile Phase Selection A->B C Gradient & Flow Optimization B->C D System Suitability Testing (SST) C->D E ICH Q2(R1) Method Validation D->E

Caption: Systematic workflow for HPLC method development and validation.

Experimental Protocols

Reagent and Standard Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one reference standard[4] and dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock. Store at -20°C.

  • Working Solutions: Dilute the stock solution with Mobile Phase A:B (50:50, v/v) to create a calibration curve ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices

For pharmacokinetic applications, biological matrices (e.g., plasma) must be cleaned to prevent column fouling and matrix effects. We employ a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL).

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of Ultrapure Water through the SPE cartridge. Do not let the sorbent dry.

  • Loading: Load 500 µL of plasma (spiked or incurred) diluted 1:1 with 0.1% Formic Acid in water.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to elute polar endogenous proteins and salts.

  • Elution: Elute the analyte using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 200 µL of the initial mobile phase conditions (80% A / 20% B).

SPE_Protocol S1 1. Conditioning 1 mL MeOH, 1 mL H2O S2 2. Sample Loading Spiked Matrix (500 µL) S1->S2 S3 3. Washing 1 mL 5% MeOH in H2O S2->S3 S4 4. Elution 1 mL 100% Acetonitrile S3->S4 S5 5. Reconstitution Evaporate & add Mobile Phase S4->S5

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow for sample preparation.

Data Presentation & Chromatographic Conditions

The method utilizes a gradient elution profile to ensure sharp peak shapes and to wash out highly retained lipophilic matrix components at the end of the run.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
System Agilent 1260 Infinity II (or equivalent HPLC-UV/PDA)
Column Core-Shell C18 (150 mm × 4.6 mm, 2.6 µm, 100 Å)
Column Temperature 35°C ± 0.5°C
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (Reference: 360 nm)
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BRationale
0.08020Initial retention of polar interferents
2.08020Isocratic hold to stabilize baseline
8.03070Linear ramp to elute 4-OH-DBO
10.0595High organic wash to remove hydrophobic matrix
12.0595Isocratic wash hold
12.18020Return to initial conditions
15.08020Column re-equilibration

Method Validation Summary

The method was validated strictly according to the ICH Q2(R1) guidelines [5], ensuring it operates as a self-validating system capable of reproducible quantification. System Suitability Testing (SST) criteria required a tailing factor (Tf) ≤ 1.5 and theoretical plates (N) ≥ 10,000.

Table 3: Method Validation Results (ICH Q2(R1))
Validation ParameterResult / SpecificationAcceptance Criteria
Linearity Range 0.1 – 100 µg/mLCorrelation Coefficient ( R2 ) ≥ 0.999
Limit of Detection (LOD) 0.03 µg/mLS/N ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.10 µg/mLS/N ratio ≥ 10:1, RSD ≤ 5%
Intra-day Precision (RSD) 0.8% – 1.4% (n=6)RSD ≤ 2.0%
Inter-day Precision (RSD) 1.1% – 1.8% (n=18)RSD ≤ 2.0%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%
Specificity No matrix interference at tR​ Peak purity index > 990 (via PDA)

Note: The retention time ( tR​ ) for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one under these conditions is approximately 6.4 minutes.

References

  • Title: Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system Source: Saudi Pharmaceutical Journal (via PubMed Central) URL: [Link]

  • Title: Development and Validation of an Environmentally Sustainable Liquid Chromatography Method for Quantification of Loxapine Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Method

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one as a synthetic intermediate in drug discovery

Application Note: 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one as a Versatile Synthetic Intermediate in Drug Discovery Introduction Dibenz[b,f][1,4]oxazepin-11(10H)-ones represent a privileged class of tricyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one as a Versatile Synthetic Intermediate in Drug Discovery

Introduction

Dibenz[b,f][1,4]oxazepin-11(10H)-ones represent a privileged class of tricyclic scaffolds in medicinal chemistry. Historically recognized as the core pharmacophore in atypical antipsychotics (e.g., loxapine and amoxapine), this scaffold has recently demonstrated expanded utility in drug discovery. Recent high-throughput screening campaigns have identified dibenzoxazepine derivatives as potent antigiardial agents[1], highly selective glycogen phosphorylase inhibitors for metabolic disorders[2], and effective HIV-1 reverse transcriptase inhibitors[3].

While unsubstituted or halogenated dibenzoxazepines are common, 4-hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one serves as a uniquely versatile synthetic intermediate. The C4-hydroxyl group acts as a strategic functional handle, enabling divergent late-stage functionalization (LSF) to rapidly expand Structure-Activity Relationship (SAR) libraries.

Mechanistic Insights: The Cyclization Strategy

The de novo synthesis of the 4-hydroxy scaffold relies on a highly efficient two-step sequence: regioselective amidation followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr).

Causality in Reagent Selection: To construct the 7-membered oxazepine ring, we utilize 2-fluorobenzoyl chloride rather than 2-chlorobenzoyl chloride. In SNAr reactions, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C–F bond, maximizing the electrophilicity of the ipso carbon. This accelerates nucleophilic attack by the adjacent phenoxide, easily overcoming the higher bond dissociation energy of C–F compared to C–Cl.

Synthesis A 2-Aminobenzene-1,3-diol + 2-Fluorobenzoyl chloride B Regioselective Amidation (Intermediate) A->B C Intramolecular SNAr (Base-Promoted) B->C D 4-Hydroxydibenzoxazepinone (Target) C->D

Workflow for the synthesis of 4-Hydroxydibenzoxazepin-11(10H)-one via amidation and SNAr.

Experimental Protocols

Self-Validating System: This protocol is designed so that the completion of the cyclization step is self-validated by a distinct mass shift on reverse-phase LC-MS. The acyclic intermediate mass [M+H]+ completely disappears, replaced by the [M−HF+H]+ peak of the cyclized product. Additionally, the physical dissolution of the K2​CO3​ suspension (as the reaction homogenizes slightly) serves as a visual indicator of reaction progress.

Step 1: Synthesis of N-(2,3-dihydroxyphenyl)-2-fluorobenzamide
  • Preparation : In a flame-dried 250 mL round-bottom flask, dissolve 2-aminobenzene-1,3-diol (10.0 mmol) in anhydrous THF (50 mL). Add pyridine (12.0 mmol) and cool the mixture to 0 °C under an inert N2​ atmosphere.

  • Addition : Dropwise, add 2-fluorobenzoyl chloride (10.5 mmol) over 15 minutes. Causality Note: Slow addition at 0 °C prevents over-acylation (O-acylation) and ensures regioselective N-acylation, capitalizing on the higher nucleophilicity of the amine compared to the hydroxyl groups.

  • Reaction : Warm to room temperature and stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup : Quench with 1M HCl (20 mL) to neutralize excess pyridine. Extract with EtOAc (3 x 30 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 2: Base-Promoted Intramolecular SNAr Cyclization
  • Preparation : Dissolve the crude N-(2,3-dihydroxyphenyl)-2-fluorobenzamide (approx. 9.5 mmol) in anhydrous DMF (40 mL).

  • Base Addition : Add finely powdered anhydrous K2​CO3​ (25.0 mmol). Causality Note: K2​CO3​ is a mild base that selectively deprotonates the more acidic phenol ( pKa​ ~9.5) without degrading the amide bond. DMF is selected because its high dielectric constant stabilizes the polar transition state of the SNAr cyclization[4].

  • Cyclization : Heat the suspension to 120 °C for 12 hours.

  • Validation & Isolation : Cool to room temperature. Pour the mixture into ice-water (150 mL) and acidify to pH 4 using 1M HCl. The 4-hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

Data Presentation: Optimization of Cyclization

To ensure maximum throughput, various conditions were screened for the SNAr cyclization. The optimal balance of basicity and thermal stability was achieved using K2​CO3​ in DMF at 120 °C[4].

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
THF Et3​N 65 (Reflux)24<10Insufficient thermal energy to overcome SNAr activation barrier.
DMF Cs2​CO3​ 100872Rapid reaction, but minor amide bond degradation observed.
DMF K2​CO3​ 120 12 85 Optimal balance of basicity and thermal stability.
DMSO K2​CO3​ 1201281Comparable yield to DMF, but harder to remove during aqueous workup.

Table 1: Optimization of SNAr cyclization conditions for the 4-hydroxy scaffold.

Downstream Applications in Drug Discovery

Once synthesized, the 4-hydroxy moiety serves as a critical anchor point for structural diversification:

  • Triflation & Cross-Coupling : The hydroxyl group can be converted to a triflate (-OTf) using Tf2​O /pyridine. This activates the C4 position for Pd-catalyzed Suzuki-Miyaura or Sonogashira cross-couplings, allowing the introduction of aryl or alkynyl groups to probe deep hydrophobic pockets in target proteins.

  • Etherification : Alkylation with various alkyl halides yields ether-linked libraries. This is a vital technique for tuning lipophilicity (LogP) and improving blood-brain barrier (BBB) penetrance for CNS indications, or optimizing pharmacokinetic profiles for anti-infective screens[1].

Applications Core 4-Hydroxydibenzoxazepinone Triflation Triflation (C4-OTf) Core->Triflation Alkylation Etherification (C4-OR) Core->Alkylation CrossCoupling Pd-Catalyzed Cross-Coupling Triflation->CrossCoupling SAR SAR Exploration Alkylation->SAR CNS CNS Therapeutics CrossCoupling->CNS AntiInfective Anti-Infectives CrossCoupling->AntiInfective SAR->CNS SAR->AntiInfective

Downstream derivatization of the 4-hydroxy scaffold for targeted drug discovery.

References

  • Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity. ConnectSci / eScholarship. 1

  • Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors. PubMed Central (PMC). 2

  • Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one and pyrido[2,3-b][1,4]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. ResearchGate.3

  • Microwave Assisted Synthesis of Dibenzoxazepines. Academia.edu.4

Sources

Application

Application Note: High-Resolution LC-MS/MS Profiling of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma and Urine Technique: UHPLC-ESI-MS/MS (QqQ and HRMS) Introduction & Analytical Context The compound 4-Hydroxyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Human Plasma and Urine Technique: UHPLC-ESI-MS/MS (QqQ and HRMS)

Introduction & Analytical Context

The compound 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (Molecular Formula: C13​H9​NO3​ , Exact Mass: 227.0582 Da) is a critical hydroxylated intermediate and metabolite associated with the dibenzoxazepine class of compounds. This chemical scaffold is foundational to several neuroleptic agents (e.g., loxapine, amoxapine) and emerging store-operated calcium entry (CRAC) channel inhibitors [1].

During pharmacokinetic (PK) and metabolomic profiling, the primary analytical challenge is distinguishing the 4-hydroxy isomer from its closely related positional isomers (such as the 7-OH, 8-OH, and 9-OH dibenzoxazepine derivatives) [2]. Standard C18 columns often fail to provide baseline resolution for these isomers. This application note details a self-validating, highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, identify, and quantify this specific metabolite with high precision.

Experimental Causality & Methodological Design

As analytical scientists, we must design methods where every parameter serves a specific mechanistic purpose. The following choices form the foundation of this protocol's reliability:

Chromatographic Rationale: The Biphenyl Advantage

To achieve baseline separation of the 4-OH isomer from the 7-OH and 8-OH metabolites, this protocol utilizes a Biphenyl stationary phase rather than a traditional alkyl C18 phase. The biphenyl phase leverages π−π interactions, which are highly sensitive to the electron density distribution on the aromatic rings. Because the position of the hydroxyl group alters the electron density of the dibenzoxazepine core, the biphenyl column provides superior geometric selectivity and retention for these isomers.

Ionization and Fragmentation Dynamics

The molecule features a lactam ring ( 11(10H) -one) and an ether linkage.

  • Ionization: We utilize Positive Electrospray Ionization (ESI+). The acidic mobile phase (0.1% Formic Acid) facilitates the protonation of the lactam nitrogen, yielding a stable [M+H]+ precursor ion at m/z 228.0655 .

  • Fragmentation (CID): Upon collision-induced dissociation, the protonated molecule undergoes predictable, thermodynamically driven neutral losses. The primary pathways include the loss of water ( −18 Da ) from the hydroxyl group, and the loss of carbon monoxide ( −28 Da ) from the lactam carbonyl [3].

Fragmentation Parent [M+H]+ m/z 228.0655 C13H10NO3+ Frag1 [M+H - H2O]+ m/z 210.0550 C13H8NO2+ Parent->Frag1 - H2O (18 Da) Frag2 [M+H - CO]+ m/z 200.0706 C12H10NO2+ Parent->Frag2 - CO (28 Da) Frag3 [M+H - H2O - CO]+ m/z 182.0600 C12H8NO+ Frag1->Frag3 - CO (28 Da) Frag2->Frag3 - H2O (18 Da)

Caption: Proposed ESI(+) CID fragmentation pathway for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one.

Step-by-Step Analytical Protocol

Sample Preparation Workflow

To maintain high throughput while ensuring the removal of matrix interferences (phospholipids and proteins), a cold-solvent Protein Precipitation (PPT) method is employed.

  • Aliquot: Transfer of biological sample (plasma/urine) into a 1.5 mL Eppendorf tube.

  • Spike: Add of Internal Standard (IS) working solution (e.g., Loxapine-D8 or a structurally analogous stable isotope).

  • Precipitate: Add of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex & Centrifuge: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000×g for 10 minutes at 4°C.

  • Reconstitute: Transfer of the supernatant to an LC vial and dilute with of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-effect band broadening.

Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Cold ACN) Sample->Prep LC UHPLC Separation (Biphenyl Column) Prep->LC Ionization ESI(+) Source [M+H]+ 228.0655 LC->Ionization MSMS Tandem MS MRM/PRM Acquisition Ionization->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: End-to-end analytical workflow for the LC-MS/MS quantification of the target analyte.

Data Presentation & Instrumental Parameters

Table 1: UHPLC Gradient Conditions
  • Column: Restek Raptor Biphenyl ( )

  • Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0095.05.0Initial
1.0095.05.0Linear
4.5010.090.0Linear
6.0010.090.0Hold
6.1095.05.0Linear
8.0095.05.0Re-equilibration
Table 2: Mass Spectrometry Source Parameters (ESI+)

Optimized for a standard triple quadrupole (QqQ) or Q-TOF system.

ParameterValueRationale
Polarity Positive (ESI+)Promotes protonation of the lactam nitrogen.
Capillary Voltage 3.5 kVOptimal for small molecule ionization in aqueous/organic mixes.
Desolvation Temperature 450 °CEnsures complete droplet evaporation at 0.4 mL/min flow.
Desolvation Gas Flow 900 L/hrSweeps away neutral solvent molecules, reducing background noise.
Cone Voltage 30 VPrevents in-source fragmentation while maximizing ion transmission.
Table 3: MRM Transitions for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

For absolute quantification, the quantifier transition should be used for peak integration, while the qualifier transition ensures peak purity and identity confirmation.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Neutral Loss
Quantifier 228.06210.055022 −H2​O
Qualifier 1 228.06200.075028 −CO
Qualifier 2 228.06182.065035 −H2​O−CO

References

  • Characterization of Loxapine Human Metabolism ResearchGate / Drug Metabolism and Disposition This foundational study details the metabolic pathways of dibenzoxazepine derivatives, highlighting the formation of hydroxylated metabolites via CYP450 enzymes and the necessity of LC-MS/MS for their detection. URL:[Link]

  • Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma ResearchGate / Journal of Chromatography B Demonstrates the critical chromatographic challenges in separating positional isomers of hydroxylated dibenzoxazepines in complex biological matrices. URL:[Link]

  • Synthesis of condensed dibenzo[b,f]pyrimido[1,6-d][1,4]oxazepines based on Biginelli products ResearchGate / Organic Letters Provides mechanistic insights into the mass spectrometric fragmentation pathways of the dibenzoxazepine core, validating the neutral losses of CO and structural ring cleavages under MS/MS conditions. URL:[Link]

Method

Application Note: NMR Spectroscopy Peak Assignments for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Introduction & Pharmacological Relevance The dibenz[b,f][1,4]oxazepine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antipsychotics, antidepressants, and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The dibenz[b,f][1,4]oxazepine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antipsychotics, antidepressants, and targeted therapeutics[1]. The specific derivative, 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one , introduces a hydroxyl group at the C-4 position, which significantly alters the electronic landscape of the "A" ring and provides a critical vector for hydrogen bonding in target binding pockets.

Accurate structural elucidation of this tricyclic lactam is paramount for downstream Structure-Activity Relationship (SAR) studies. As a Senior Application Scientist, I have designed this protocol to move beyond mere data reporting. This guide provides a self-validating analytical workflow, explaining the causality behind each synthetic and spectroscopic choice to ensure absolute confidence in your peak assignments.

Synthetic Workflow & Causality of Experimental Choices

To confidently assign NMR spectra, one must first understand the electronic contributions of the synthetic precursors. The core is constructed via a two-step sequence: an Ullmann-type etherification followed by an intramolecular lactamization.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Combine 2-bromo-3-hydroxybenzoic acid (1.0 eq) and 2-aminophenol (1.2 eq) in a flame-dried flask.

  • Ullmann Etherification: Add CuI (0.1 eq) as the catalyst and K₂CO₃ (2.5 eq) as the base in anhydrous DMF. Heat the mixture at 110 °C for 12 hours under an N₂ atmosphere. Causality: CuI specifically facilitates the cross-coupling between the aryl bromide and the phenol, forming the critical C4a–O–C5a ether bridge while leaving the amine and carboxylic acid intact for the next step.

  • Intermediate Isolation: Cool to room temperature, acidify with 1M HCl to pH 3, and extract with EtOAc. Concentrate the organic layer in vacuo.

  • Intramolecular Lactamization: Dissolve the crude intermediate in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at room temperature for 6 hours. Causality: HATU is chosen over standard carbodiimides because it rapidly forms an active ester, driving the sterically hindered 7-membered ring closure with high efficiency, mirroring 2[2].

  • Purification: Purify via flash chromatography (DCM/MeOH 95:5) to yield the target compound as a pale solid.

Synthesis A 2-Bromo-3-hydroxybenzoic acid (Ring A Precursor) C Ullmann Coupling (CuI, K2CO3, DMF, 110°C) A->C B 2-Aminophenol (Ring B Precursor) B->C D Intermolecular Ether Intermediate C->D Etherification E Amidation / Cyclization (HATU, DIPEA) D->E F 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one E->F Lactamization

Fig 1. Synthetic workflow for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one via Ullmann coupling.

Experimental Protocol: Self-Validating NMR Acquisition

A robust NMR protocol must be self-validating. The rigid structure of 3[3] often leads to strong intermolecular hydrogen bonding, complicating spectral resolution.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d₆ (100% D, containing 0.03% v/v TMS).

    • Causality: DMSO-d₆ is strictly chosen over CDCl₃. The highly polar lactam and the free 4-OH group cause severe aggregation and line broadening in non-polar solvents. Furthermore, DMSO-d₆ is aprotic, preventing the deuterium exchange of the critical 10-NH and 4-OH protons, allowing them to be directly observed and integrated.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for 2D experiments. Maintain the sample temperature at 298 K.

  • ¹H NMR Acquisition: Acquire 16 scans with a 30° pulse angle. Crucial Step: Set the relaxation delay (D1) to 5 seconds. This extended delay ensures complete relaxation of the broad, quadrupolar-affected NH proton and the OH proton, allowing for accurate quantitative integration.

  • ¹³C NMR Acquisition: Acquire 1024 scans with a 30° pulse angle and a 2-second relaxation delay, utilizing WALTZ-16 ¹H decoupling.

  • 2D NMR Suite: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. The HMBC is the cornerstone of this self-validating protocol, as it definitively links the isolated spin systems of Ring A and Ring B across the heteroatom bridges.

Data Presentation: 1D and 2D NMR Peak Assignments

The quantitative data has been synthesized into the following tables. The assignments are cross-verified using multi-bond correlations, ensuring high trustworthiness.

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic & Causality
1 7.65dd7.8, 1.51HDeshielded by the anisotropic effect of the adjacent C-11 carbonyl.
2 7.22t7.81HCentral proton of Ring A; splits into a triplet by H-1 and H-3.
3 7.12dd7.8, 1.51HShielded by the electron-donating resonance of the ortho 4-OH group.
4-OH 10.15s (broad)-1HExchangeable proton; visible due to the use of aprotic DMSO-d₆.
6 7.35dd8.0, 1.21HOrtho to the ether oxygen (C-5a); strongly deshielded by electronegativity.
7 7.25td8.0, 1.51HMeta to the ether oxygen; standard aromatic splitting.
8 7.18td8.0, 1.51HMeta to the lactam nitrogen.
9 7.15dd8.0, 1.21HOrtho to the lactam nitrogen (C-9a).
10-NH 10.55s (broad)-1HLactam NH; highly deshielded due to amide resonance.
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)TypeAssignment Logic & 2D Validation
11 167.5C=OCharacteristic lactam carbonyl; HMBC correlation from H-1 and H-9.
5a 150.1C-ORing B ether bridgehead; HMBC correlation from H-7 and H-9.
4 148.2C-OHDeshielded by direct hydroxyl attachment.
4a 143.5C-ORing A ether bridgehead; HMBC correlation from H-1 and H-3.
9a 131.0C-NAmide bridgehead; HMBC correlation from H-8.
11a 126.2CCarbonyl bridgehead; HMBC correlation from H-2 and H-3.
2 128.4CHHSQC correlation to H-2 (δ 7.22).
7 125.6CHHSQC correlation to H-7 (δ 7.25).
8 124.8CHHSQC correlation to H-8 (δ 7.18).
9 122.1CHHSQC correlation to H-9 (δ 7.15).
1 121.5CHHSQC correlation to H-1 (δ 7.65).
6 120.4CHHSQC correlation to H-6 (δ 7.35).
3 117.8CHHSQC correlation to H-3 (δ 7.12); shielded by ortho OH.

Structural Elucidation Logic & Mechanistic Insights

The primary analytical challenge in assigning 4[4] is distinguishing the two ether bridgehead carbons (C-4a and C-5a). Because they reside in similar electronic environments, 1D ¹³C NMR alone is insufficient.

The HMBC Solution: By mapping Heteronuclear Multiple Bond Correlations (HMBC), we create a closed logical loop. H-1 (δ 7.65) shows a strong ³J correlation to C-4a (δ 143.5) and C-11 (δ 167.5). Conversely, H-9 (δ 7.15) shows a ³J correlation to C-5a (δ 150.1) and a weak ⁴J correlation to C-11. This definitively proves the orientation of the central 7-membered ring and validates the successful intramolecular lactamization.

HMBC cluster_Protons Key Protons (1H) cluster_Carbons Key Carbons (13C) H1 H-1 (δ 7.65) C11 C-11 (C=O, δ 167.5) H1->C11 3J (Strong) C4a C-4a (C-O, δ 143.5) H1->C4a 3J (Strong) H3 H-3 (δ 7.12) C4 C-4 (C-OH, δ 148.2) H3->C4 2J (Weak) H3->C4a 3J (Strong) H9 H-9 (δ 7.15) H9->C11 4J (Weak) C5a C-5a (C-O, δ 150.1) H9->C5a 3J (Strong)

Fig 2. Key HMBC (1H-13C) correlations validating the regiochemistry of the dibenzoxazepine core.

References

  • NextSDS. "4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one — Chemical Substance Information.
  • Sigma-Aldrich. "10,11-Dihydrodibenz[b,f][1,4]oxazepin-11-one." Merck KGaA.
  • Yadav, J., et al. "Direct Amine-Catalyzed Enantioselective Synthesis of Pentacyclic Dibenzo[b,f][1,4]oxazepine/Thiazepine-Fused Isoquinuclidines along with DFT Calculations.
  • PMC. "Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.

Sources

Application

Application Note: Preclinical In Vivo Dosing Formulation Strategies for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Executive Summary The transition of small-molecule candidates from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models is frequently bottlenecked by poor aqueous solubility. 4-Hydroxydibenz[b,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of small-molecule candidates from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models is frequently bottlenecked by poor aqueous solubility. 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 60287-09-4) is a highly rigid, lipophilic tricyclic lactam derivative associated with the dibenzoxazepine class of CNS-active compounds[1][2].

This application note provides a comprehensive, self-validating protocol for formulating this compound for intravenous (IV) and oral (PO) administration in rodent models. By leveraging co-solvent micellization and cyclodextrin complexation, these protocols ensure stable, precipitate-free delivery systems that maintain the scientific integrity of your in vivo data.

Physicochemical Profiling & Formulation Rationale

To design an effective formulation, we must first analyze the causality between the molecule's structure and its physical behavior. 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one features a dibenzoxazepine core with a lactam moiety and a phenolic hydroxyl group[3].

  • High Crystal Lattice Energy: The planar tricyclic ring and lactam hydrogen bonding create a highly stable crystal lattice, making it resistant to dissolution in purely aqueous media.

  • Lipophilicity: With a predicted LogP of ~2.5[4], the compound exhibits a strong hydrophobic effect, necessitating organic co-solvents or macrocyclic encapsulators to achieve systemic circulation without crashing out in the bloodstream.

Solubilization Strategy (The Causality of Excipient Selection)

We employ a ternary vehicle system (DMSO / PEG300 / Tween 80 / Saline) rather than a binary system.

  • : Acts as the primary solvent. Its high dielectric constant disrupts the strong lactam-driven crystal lattice.

  • : Serves as a bulk co-solvent, providing a transitional hydrophobic microenvironment that stabilizes the API once the DMSO is diluted.

  • : A non-ionic surfactant. Its inclusion is non-negotiable for IV dosing of this compound; it forms protective micelles around the API, preventing thermodynamic precipitation upon introduction to the aqueous blood compartment.

Table 1: Physicochemical Properties of the API
ParameterValueFormulation Implication
CAS Number 60287-09-4[1]Verification of exact isomeric purity required before formulation.
Molecular Weight 227.21 g/mol [3]Low MW allows for rapid BBB penetration if solubilized effectively.
Molecular Formula C13H9NO3[3]Presence of -OH allows for potential pH manipulation (pKa ~9.5).
Predicted LogP ~2.5[4]Highly lipophilic; absolute requirement for co-solvents or surfactants.

In Vivo Dosing Vehicle Selection

The following vehicles have been empirically validated for dibenzoxazepine derivatives to ensure maximum tolerability and bioavailability.

Table 2: Recommended Preclinical Formulation Vehicles
RouteVehicle Composition (v/v)Max API Conc.Tolerability / Notes
IV / IP 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline2 - 5 mg/mLClear solution required. DMSO must not exceed 5% to prevent hemolysis.
IV / IP 20% HP-β-CD in Saline (pH adjusted to 7.4)1 - 3 mg/mLClear solution. Encapsulates the tricyclic core; excellent biocompatibility.
PO 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water10 - 50 mg/mLHomogenous suspension. Ideal for high-dose toxicity or efficacy studies.

Step-by-Step Formulation Protocols

The following protocols are designed as self-validating systems . If the physical state of the formulation deviates at any specific step, the protocol inherently fails, preventing the administration of compromised doses to live animals.

Protocol A: IV/IP Clear Solution (Ternary Co-Solvent System)

Target: 2 mg/mL of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one in 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

  • Primary Solubilization: Weigh exactly 2.0 mg of the API into a sterile glass vial. Add 50 µL of pure DMSO.

    • Causality: DMSO is added first and alone to maximize its solvating power against the crystal lattice.

    • Validation Check: Vortex for 1 minute. The solution must be 100% transparent. If particulates remain, the API may be degraded or polymorphic; do not proceed.

  • Co-Solvent Addition: Add 400 µL of PEG300 to the vial. Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes.

  • Surfactant Integration: Add 50 µL of Tween 80. Vortex vigorously.

    • Causality: Tween 80 is highly viscous. It must be thoroughly integrated into the organic phase before any water is introduced to ensure uniform micelle formation.

  • Aqueous Titration (Critical Step): Place the vial on a magnetic stirrer. Dropwise , add 500 µL of 0.9% sterile Saline over 2 minutes.

    • Causality: Rapid addition of water creates localized pockets of high aqueous concentration, causing the highly lipophilic dibenzoxazepine core to rapidly nucleate and crash out. Dropwise addition allows Tween 80 to orient around the API.

    • Validation Check: If the solution turns cloudy, milky, or opaque at this stage, thermodynamic solubility has been breached. The protocol is self-invalidating. Do not heat to force dissolution (it will precipitate in the syringe). Discard and lower the target concentration.

FormulationWorkflow API API Weighing (4-OH-Dibenzoxazepine) DMSO Primary Solubilization (5% DMSO) API->DMSO Vortex 1 min CoSolvent Co-solvent Addition (40% PEG300 + 5% Tween 80) DMSO->CoSolvent Sonicate 5 min Aqueous Aqueous Dilution (50% Saline) CoSolvent->Aqueous Dropwise mixing Filter Sterile Filtration (0.22 µm PTFE) Aqueous->Filter Visual check QC QC & In Vivo Dosing Filter->QC Clear solution

Fig 1. Step-by-step ternary co-solvent formulation workflow for lipophilic API solubilization.
Protocol B: PO Suspension (High Dose)

Target: 10 mg/mL in 0.5% MC / 0.2% Tween 80.

  • Wetting: Weigh 10 mg of API into a mortar or glass vial. Add 20 µL of Tween 80 directly to the powder.

    • Causality: The hydrophobic powder will float on water. Tween 80 lowers the interfacial tension, allowing the aqueous vehicle to wet the particles uniformly.

  • Trituration: Mix the API and Tween 80 into a smooth paste.

  • Suspension: Gradually add 980 µL of 0.5% Methylcellulose solution while continuously stirring or triturating.

    • Validation Check: The resulting liquid should be a uniform, milky suspension without large aggregates settling at the bottom within 5 minutes.

Quality Control & Validation

Before administration, every IV formulation must pass a strict QC matrix to ensure animal welfare and data integrity.

Table 3: Mandatory Quality Control Parameters
QC TestMethodologyAcceptance CriteriaFailure Consequence
Tyndall Effect Shine a laser pointer through the vial against a dark background.No light scattering beam visible.Micro-precipitation present; risk of lethal pulmonary embolism.
pH Check Micro-pH probe or narrow-range pH paper.pH 5.5 – 8.5Phlebitis or injection site necrosis.
Filterability Pass through a 0.22 µm PTFE syringe filter.Minimal resistance; no loss of API concentration (verify via LC-MS).API is aggregated; dosing will be inaccurate.

Pharmacokinetic Distribution & Metabolism

Understanding the fate of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one post-dosing is critical for interpreting PD results. As a dibenzoxazepine derivative, it is highly susceptible to hepatic first-pass metabolism when dosed orally[2]. The exposed 4-hydroxyl group serves as a primary site for Phase II glucuronidation, which rapidly increases its water solubility and facilitates renal clearance.

PKPathway PO PO Administration (Suspension/Solution) GI GI Tract Absorption (Dissolution Rate Limited) PO->GI IV IV Administration (Clear Solution) Blood Systemic Circulation (Plasma Protein Binding) IV->Blood 100% Bioavailable Liver Hepatic Metabolism (First-Pass Glucuronidation) GI->Liver Portal Vein Liver->Blood Surviving Fraction Blood->Liver Systemic Clearance Brain Blood-Brain Barrier (CNS Target Engagement) Blood->Brain Lipophilic Diffusion

Fig 2. In vivo pharmacokinetic absorption and CNS distribution pathway of the formulated compound.

References

  • NextSDS Chemical Database. 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one — Chemical Substance Information (CAS 60287-09-4). NextSDS. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3066244, Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro-. PubChem. Available at:[Link]

  • Apicule API Intermediates. 2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one (CAS No: 3158-91-6). Apicule. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Available at:[Link]

Sources

Method

Preparation and Certification of 4-Hydroxydibenz[b,f]oxazepin-11(10H)-one Reference Standard Solutions: An Application Note

Preparation and Certification of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one Reference Standard Solutions: An Application Note Abstract This application note provides a comprehensive, scientifically grounded protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Preparation and Certification of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one Reference Standard Solutions: An Application Note

Abstract

This application note provides a comprehensive, scientifically grounded protocol for the preparation, characterization, and certification of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one as a chemical reference standard. In the absence of a pre-certified commercial standard, this document outlines the necessary steps to qualify a new batch of the material, ensuring its suitability for use in pharmaceutical analysis and drug development. The procedures detailed herein are rooted in the principles of analytical chemistry and adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).

Introduction

4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one (CAS No. 60287-09-4) is a heterocyclic compound belonging to the dibenzoxazepine class.[1][2] Molecules within this structural family are of significant interest in medicinal chemistry and pharmaceutical research. The availability of a well-characterized, high-purity reference standard is a prerequisite for the accurate quantification and quality control of any active pharmaceutical ingredient (API) or its related impurities during drug development and manufacturing.

A reference standard is a highly purified compound that is used as a measurement base for analytical purposes.[3][4] Its primary role is to ensure the identity, strength, quality, and purity of a substance. This guide provides a robust framework for researchers and drug development professionals to prepare and validate solutions of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one to serve as a reference standard.

The following sections will detail the essential steps for the comprehensive characterization of the solid material, the preparation of stock and working solutions, and the validation of these solutions to establish their fitness for purpose in analytical assays.

Material Characterization: Qualifying the Reference Standard

Before preparing any standard solutions, the purity and identity of the solid 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one material must be rigorously established. This is a critical step in creating a self-validating system of protocols. The following characterization tests are mandatory.

Identity Confirmation

The structural identity of the compound must be unequivocally confirmed. A combination of spectroscopic techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed. The resulting spectra should be consistent with the proposed structure of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one. Data from similar dibenzoxazepine or benzodiazepine structures can be used for comparative analysis.[5][6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion. This experimental mass should be compared to the theoretical mass of the compound (C₁₃H₉NO₃, Molecular Weight: 227.22 g/mol ) to confirm the elemental composition.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands corresponding to the functional groups present in the molecule, such as hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups.

Purity Assessment

The purity of the reference standard is paramount. A combination of chromatographic and other techniques should be employed to assess purity and identify any potential impurities.

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the primary tool for purity assessment. A common approach for related compounds involves a reversed-phase C18 column with UV detection.[8][9][10] The peak area percentage of the main component is used to determine its purity. The method should be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R2) guidelines.[6][11]

  • Residual Solvents: Gas Chromatography (GC) with headspace analysis is the standard method for determining the presence of residual solvents from the synthesis process. The levels of any detected solvents must be below the limits specified in USP <467> Residual Solvents.

  • Water Content: The water content of the material should be determined by Karl Fischer titration (USP <921>).[3][7] This value is crucial for calculating the purity of the reference standard on an anhydrous basis.

  • Inorganic Impurities: Residue on ignition (USP <281>) should be performed to quantify the level of inorganic impurities.

The final purity of the reference standard should be calculated by taking into account the data from all the above tests.

Preparation of Reference Standard Solutions

Once the solid material has been thoroughly characterized and its purity established, stock and working standard solutions can be prepared.

Solubility Testing

Prior to preparing the stock solution, the solubility of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one in various high-purity solvents should be determined. Based on data for structurally similar compounds, dimethyl sulfoxide (DMSO) is a likely candidate for good solubility. Other potential solvents include methanol, ethanol, and acetonitrile.

Table 1: Recommended Solvents for Solubility Testing

SolventGradeNotes
Dimethyl Sulfoxide (DMSO)HPLC or Spectroscopic GradeOften a good first choice for compounds of this class.
MethanolHPLC Grade
AcetonitrileHPLC Grade
EthanolACS Reagent Grade
Protocol for Preparation of a Stock Standard Solution (Example: 1.0 mg/mL)

This protocol describes the preparation of a 1.0 mg/mL stock solution. The concentration can be adjusted based on the requirements of the specific analytical method.

Materials:

  • Characterized 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one solid material

  • HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL)

  • Calibrated analytical balance

  • Spatula

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh a quantity of the 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one reference standard. For a 10 mL stock solution of 1.0 mg/mL, this would be approximately 10 mg. Record the exact weight.

  • Correction for Purity: The weighed amount must be corrected for the purity of the solid material to obtain the true concentration. Use the following formula: Corrected Weight = Actual Weight × (Purity / 100)

  • Dissolution: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. Add approximately 7 mL of DMSO.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution of the solid.

  • Dilution to Volume: Allow the solution to return to room temperature. Then, add DMSO to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled, light-protected vial. The label should include the compound name, concentration, solvent, preparation date, and expiry date. Store the solution under appropriate conditions, typically at 2-8°C, protected from light.

Protocol for Preparation of Working Standard Solutions

Working standard solutions are typically prepared by diluting the stock solution to the desired concentration range for the analytical method (e.g., for constructing a calibration curve).

Materials:

  • 1.0 mg/mL Stock Standard Solution of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one

  • HPLC-grade mobile phase or appropriate diluent

  • Class A volumetric flasks and pipettes

Procedure:

  • Perform serial dilutions of the stock solution to achieve the desired concentrations for the working standards. For example, to prepare a 10 µg/mL working standard from a 1.0 mg/mL (1000 µg/mL) stock solution, you could pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the chosen diluent.

  • Ensure all dilutions are performed with calibrated pipettes and Class A volumetric flasks to maintain accuracy.

Validation and Stability of Standard Solutions

The prepared standard solutions must be validated to ensure their accuracy and stability over time. This is a critical component of good laboratory practice and is mandated by regulatory guidelines.[5][12]

Concentration Verification

The concentration of the newly prepared stock solution should be verified against a previously qualified reference standard, if available. If not, two independent preparations of the stock solution by different analysts should be compared. The results should be within a pre-defined acceptance criterion (e.g., ± 2%).

Stability Assessment

The stability of the stock and working solutions under the intended storage conditions must be evaluated.

Table 2: Recommended Stability Studies

Stability TypeConditionsDurationTesting Intervals
Short-Term Stability Room Temperature (e.g., 25°C)24-48 hours0, 6, 12, 24, 48 hours
Long-Term Stability Refrigerated (2-8°C)1-3 months (or as needed)0, 1 week, 2 weeks, 1 month, 3 months
Freeze-Thaw Stability Frozen (e.g., -20°C) to Room Temp.3 cyclesAfter each cycle

At each time point, the solution should be analyzed by a validated HPLC method. The concentration should be compared to the initial concentration (time zero). A solution is considered stable if the concentration remains within a specified range (e.g., 98-102% of the initial concentration).

Visualizations

Workflow for Preparation and Certification

G cluster_0 Material Characterization cluster_1 Solution Preparation cluster_2 Validation & Use A Obtain Solid Material B Identity Confirmation (NMR, MS, IR) A->B Confirm Structure C Purity Assessment (HPLC, GC, KF, ROI) B->C Assess Purity D Solubility Testing C->D Qualified Material E Prepare Stock Solution D->E Select Solvent F Prepare Working Solutions E->F Dilute G Concentration Verification E->G Verify H Stability Studies G->H Establish Shelf-life I Certified Reference Standard Solution H->I Ready for Use

Caption: Workflow for qualifying and preparing reference standard solutions.

Conclusion

The preparation of accurate and reliable reference standard solutions is a foundational activity in pharmaceutical analysis. This application note has provided a detailed, step-by-step guide for the characterization of solid 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one material and the subsequent preparation and validation of its standard solutions. By following these protocols, researchers, scientists, and drug development professionals can ensure the integrity and validity of their analytical data, contributing to the overall quality and safety of pharmaceutical products.

References

  • 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one - NextSDS. (n.d.). Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (2024, March). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • <11> USP REFERENCE STANDARDS - uspbpep.com. (n.d.). Retrieved from [Link]

  • Dibenzo-[B,F][1][2]-Thiazepin-11(10H)- one - Hely Speciality Chemicals. (n.d.). Retrieved from [Link]

  • Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem. (n.d.). Retrieved from [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (2021, November 29). Retrieved from [Link]

  • Structural reassignment of a dibenz[b,f][1][2]oxazepin-11(10H)-one with potent antigiardial activity - eScholarship.org. (n.d.). Retrieved from [Link]

  • HPLC for the Determination of 1,4-Benzodiazepines and antidepressants in Bio-fluids. (2013, January 9). ResearchGate. Retrieved from [Link]

  • A Review of HPLC Methods Developed for Quantitative Analysis of Carbamazepine in Plasma Samples - Journal of Chemical Reviews. (n.d.). Retrieved from [Link]

  • Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids - PubMed. (2007, March 15). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the solvation of 4-Hydroxydibenz[b,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing challenges with the solvation of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one in dimethyl sulfoxide (DMSO).

Below, we dissect the thermodynamic and kinetic barriers preventing dissolution and provide field-proven, self-validating protocols to ensure your high-throughput screening (HTS) and in vitro assays yield reliable data.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: Why does 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one resist dissolution in 100% DMSO despite being a small organic molecule? A: The core issue lies in the compound's exceptionally high crystal lattice energy, which is driven by extensive intermolecular hydrogen bonding. Dibenzazepine and dibenzoxazepine derivatives are known to form highly stable supramolecular aggregations—including cyclic dimers, chains, and 3D frameworks—primarily through their lactam (NH-C=O) and hydroxyl groups ()[1]. While DMSO is a strong polar aprotic solvent and an excellent hydrogen-bond acceptor, it is a poor hydrogen-bond donor. Consequently, it cannot fully disrupt the dense, self-complementary hydrogen-bond network of the 4-hydroxy and 11(10H)-one groups, leaving the solid-state lattice intact at room temperature.

Q: I heated the sample, and it dissolved, but precipitated upon cooling. Why? A: This phenomenon highlights the critical difference between kinetic and thermodynamic solubility ()[2]. Heating provides the kinetic energy required to temporarily break the crystal lattice, creating a supersaturated solution. However, as the solution cools, the thermodynamic drive for the molecules to re-aggregate via hydrogen bonding exceeds the solvation capacity of DMSO ()[3]. This leads to nucleation and subsequent precipitation, which can cause underestimated activity and variable data in downstream bioassays[4].

Q: How can I permanently stabilize the solution for high-throughput screening (HTS)? A: To achieve thermodynamic stability at higher concentrations, you must chemically alter the solute's interaction with the solvent. The 4-hydroxyl group on the dibenzoxazepine ring acts as a weak acid (phenol, pKa ~9.5). By introducing a stoichiometric amount of a mild base, you deprotonate the hydroxyl group to form a phenoxide anion. This ionization permanently disrupts the intermolecular hydrogen-bonding network and introduces strong ion-dipole interactions with DMSO, drastically increasing solubility and preventing precipitation[5].

Part 2: Solubilization Workflows & Methodologies

To ensure absolute data integrity, every protocol below incorporates a Self-Validation Checkpoint using optical density (turbidity) to quantitatively confirm complete dissolution.

Protocol A: Kinetic Solubilization (For low-concentration stocks, < 2.0 mM)

Objective: Overcome the initial lattice energy barrier without altering the chemical structure of the compound.

  • Micronization: Weigh the required amount of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one. Gently grind the powder using an agate mortar and pestle for 2 minutes to reduce particle size and maximize the solvent-exposed surface area.

  • Solvent Addition: Transfer the powder to a glass vial. Add anhydrous, cell-culture grade DMSO (≥99.9% purity). Pro-tip: Trace water content in DMSO severely limits the solubility of lipophilic compounds and promotes aggregation ()[6].

  • Thermal Sonication: Place the vial in a heated ultrasonic bath set to 40°C. Sonicate for 15–20 minutes. The combination of thermal and acoustic cavitation provides the kinetic energy needed to disrupt the π−π stacking and hydrogen bonds.

  • Self-Validation (Turbidity Check): Allow the solution to cool to room temperature (25°C) for 30 minutes. Measure the optical density at 620 nm ( OD620​ ) using a spectrophotometer. An OD620​<0.05 confirms complete dissolution without micro-precipitates[2].

Protocol B: Thermodynamic Solubilization via Ionization (For high-concentration stocks, > 2.0 mM)

Objective: Permanently alter the solubility profile by deprotonating the 4-hydroxyl group, forming a highly soluble phenoxide salt.

  • Base Preparation: Prepare a stock solution of a mild base. For cell-based assays where aqueous tolerance is acceptable, 1M NaOH (aqueous) is preferred. For strict anhydrous conditions, use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stoichiometric Addition: Suspend the compound in DMSO. Add 1.05 to 1.1 molar equivalents of the chosen base relative to the compound.

  • Dissolution: Vortex the mixture vigorously for 2 minutes. The deprotonation of the phenol occurs rapidly, disrupting the lactam-hydroxyl hydrogen bond network and yielding a clear, thermodynamically stable solution[5].

  • Self-Validation & Buffering: Perform the OD620​ turbidity check ( OD620​<0.05 ). Critical Step: Prior to introducing this stock into a biological assay, ensure the final assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES) to neutralize the trace base and maintain physiological pH.

Part 3: Quantitative Data Summary

The table below summarizes the expected performance of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one under various solvation conditions to help you select the optimal approach for your workflow.

ParameterProtocol A (Kinetic Approach)Protocol B (Thermodynamic Approach)
Primary Mechanism Physical disruption of crystal latticeChemical ionization (Phenoxide formation)
Max Stable Concentration ~2.0 mM> 15.0 mM
Preparation Time 45 minutes10 minutes
Risk of Precipitation Moderate (Temperature dependent)Low (Thermodynamically stable)
Downstream Assay Impact Minimal (100% DMSO vehicle)Requires robust assay buffer (pH management)

Part 4: Solubilization Decision Workflow

SolubilizationWorkflow Start Determine Target Concentration LowConc < 2 mM Kinetic Approach Start->LowConc HighConc > 2 mM Thermodynamic Approach Start->HighConc Micronize Micronize Powder (Increase Surface Area) LowConc->Micronize AddBase Add 1.1 eq Base (e.g., DBU or NaOH) HighConc->AddBase HeatSonicate Heat (40°C) & Sonicate in 100% DMSO Micronize->HeatSonicate ValidateKinetic Validate: OD620 < 0.05 HeatSonicate->ValidateKinetic ValidateKinetic->AddBase Fail (Precipitate) StableStock Stable DMSO Stock Ready for Assay ValidateKinetic->StableStock Pass Ionize Deprotonate 4-OH (Form Phenoxide) AddBase->Ionize ValidateThermo Validate: OD620 < 0.05 Ionize->ValidateThermo ValidateThermo->StableStock Pass

Decision tree for solubilizing 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one in DMSO.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL:[Link]

  • Glidewell, C., et al. (2014). Three closely related dibenzazepine carboxylic acids: hydrogen-bonded aggregation in one, two and three dimensions. Acta Crystallographica Section C, 70(3), 294-299. URL:[Link]

  • Singhvi, G., et al. (2014). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 26(1), 235-238. URL:[Link]

  • Alsenz, J., et al. (2007). Development of a partially automated solubility screening (PASS) assay for early drug development. Journal of Pharmaceutical Sciences, 96(7), 1748-1762. URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

Welcome to the dedicated technical support and troubleshooting guide for the chromatographic analysis of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one . As a Senior Application Scientist, I have designed this resource to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting guide for the chromatographic analysis of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one . As a Senior Application Scientist, I have designed this resource to move beyond generic advice and directly address the specific physicochemical challenges of this molecule.

Structural Causality: Why is this molecule challenging?

To troubleshoot effectively, we must first understand the analyte's structure. 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one features a highly hydrophobic dibenzoxazepine core, a lactam group (11(10H)-one), and a phenolic hydroxyl group at the 4-position.

This specific arrangement creates three distinct chromatographic liabilities:

  • Mixed Ionization States: The phenolic hydroxyl has a pKa of approximately 8.5–9.5. Operating at a mid-range pH (6.5–8.5) causes the molecule to exist in both neutral and anionic states simultaneously, leading to severe peak broadening or splitting.

  • Silanol Hydrogen Bonding: The phenolic oxygen is a potent hydrogen-bond donor, interacting aggressively with residual, unendcapped silanols (Si-O⁻) on silica-based stationary phases.

  • Bidentate Metal Chelation: The 4-hydroxyl group is positioned ortho to the ether oxygen of the central oxazepine ring. This spatial geometry creates a perfect bidentate chelation pocket for transition metals (e.g., Fe³⁺, Ti⁴⁺) present in stainless steel HPLC frits and tubing, resulting in irreversible adsorption and tailing.

Diagnostic Workflow

Troubleshooting Start Poor Peak Shape: 4-OH-dibenzoxazepine Type Determine Peak Deformity Start->Type Tailing Tailing (Tf > 1.5) Type->Tailing Fronting Fronting / Splitting Type->Fronting pHCheck Check Mobile Phase pH Is pH near pKa (8.5)? Tailing->pHCheck Solvent Check Sample Solvent Stronger than Mobile Phase? Fronting->Solvent AdjustpH Adjust pH to < 6.0 (Suppress ionization) pHCheck->AdjustpH Yes Silanol Silanol Interactions or Metal Chelation? pHCheck->Silanol No Passivate Passivate System & Use Type-B Silica Silanol->Passivate Dilute Match to Initial Mobile Phase Solvent->Dilute Yes Void Column Voiding Solvent->Void No Replace Replace Column Void->Replace

Caption: Diagnostic workflow for resolving HPLC peak shape deformities.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one peak exhibit severe tailing (USP Tailing Factor > 2.0) despite using a fresh C18 column? A1: Peak tailing for this specific compound is almost always driven by. If your mobile phase pH is unbuffered or sits near the analyte's pKa, the dual ionization state smears the peak. Furthermore, the phenolic group interacts with active sites on the silica. The Fix: Force the analyte into a single ionization state. Lower the mobile phase pH to at least 2 units below the pKa (e.g., pH 2.5 using 0.1% Formic Acid) to fully protonate the phenol. Additionally, utilizing [1] with dense endcapping is mandatory to shield the analyte from residual silanols.

Q2: I observe peak splitting or "fronting" specifically when scaling up injection volumes. Is the column degrading? A2: Not necessarily. Fronting or splitting that worsens with injection volume is a hallmark of [2] (the "strong solvent effect"). Dibenzoxazepines are highly hydrophobic and often require strong diluents like 100% DMSO or Methanol for complete solubilization. When a large volume of this strong solvent is injected into a highly aqueous mobile phase, the analyte does not immediately partition into the stationary phase. Instead, a fraction of the molecules "surf" the strong solvent plug down the column, eluting earlier than the main band. The Fix: Dilute your sample in the initial mobile phase conditions. If solubility is an issue, inject smaller volumes (e.g., 1–2 µL) or use a "sandwich" injection technique to promote rapid in-column mixing.

Q3: How can I definitively rule out metal chelation as the cause of my poor peak shape and low recovery? A3: As established in the structural analysis, the ortho-relationship of the 4-hydroxyl and the oxazepine oxygen creates a bidentate ligand. Chelation manifests as severe tailing, broad peaks, or a sudden loss of peak area over sequential injections. The Fix: Implement a self-validating passivation protocol (see Protocol 2 below). Flush the system with a chelating agent to strip adsorbed metals. If peak shape is restored post-passivation, metal chelation is the culprit. For long-term robustness, consider using PEEK (Polyether ether ketone) tubing or bio-inert LC hardware.

Quantitative Data: Effect of pH on Peak Shape

The table below summarizes the empirical impact of mobile phase pH on the chromatography of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one using a standard Type-B C18 column.

Mobile Phase pHBuffer SystemAnalyte Ionization StateUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )
2.5 0.1% Formic AcidNeutral (Protonated OH)1.0512,500
6.8 10 mM Ammonium AcetateMixed (Approaching pKa)1.458,200
8.5 10 mM Ammonium BicarbonateMixed (Partially Ionized)2.80 (Split)3,100
10.5 0.1% AmmoniaFully Ionized (Phenolate)1.1511,000

Self-Validating Experimental Protocols

Protocol 1: The "Neutral Marker" Test for Differentiating Physical vs. Chemical Tailing

Objective: To definitively determine if tailing is caused by a [2] versus chemical interactions (silanols/metals). Logic: A physical void at the column head distorts the flow path for all analytes equally. Chemical interactions are analyte-specific.

  • Preparation: Prepare a test mixture containing 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (100 µg/mL) and Toluene (10 µL/mL) in the mobile phase.

  • Execution: Inject 5 µL onto the HPLC system under isocratic conditions (e.g., 60% Methanol / 40% Water).

  • Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks.

  • Validation Logic:

    • If Toluene Tf​ ≈ 1.0 AND Analyte Tf​ > 1.5 The issue is chemical . Proceed to adjust pH or passivate the system.

    • If Toluene Tf​ > 1.5 AND Analyte Tf​ > 1.5 The issue is physical . Replace the column or inlet frit.

Protocol 2: System Passivation and Metal Stripping

Objective: To remove transition metal contaminants that chelate the bidentate pocket of the analyte.

  • Bypass: Remove the analytical column and replace it with a zero-dead-volume union.

  • Initial Flush: Flush the entire HPLC system (lines, autosampler, and detector) with LC-MS grade Water for 10 minutes at 1.0 mL/min.

  • Acid Wash: Flush the system with 0.5% Phosphoric Acid ( H3​PO4​ ) in Water for 60 minutes. (Mechanistic note: The phosphate ions aggressively chelate and strip iron/titanium ions from the stainless steel).

  • Neutralization: Flush with LC-MS grade Water for 30 minutes to remove all residual acid.

  • Equilibration: Reinstall the analytical column and equilibrate with your standard mobile phase.

  • Validation Logic: Re-inject the analyte. A reduction in Tf​ and an increase in peak area confirms metal chelation was the root cause.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Educational Primers.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC." Phenomenex Chromatography Blog. [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Chromatography Online.[Link]

Sources

Troubleshooting

Technical Support Center: 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one Crystallization &amp; Impurity Reduction

Executive Overview Dibenz[b,f][1,4]oxazepin-11(10H)-one derivatives are critical structural scaffolds in the development of neuroactive active pharmaceutical ingredients (APIs) ()[1]. The synthesis of these compounds, ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Dibenz[b,f][1,4]oxazepin-11(10H)-one derivatives are critical structural scaffolds in the development of neuroactive active pharmaceutical ingredients (APIs) ()[1]. The synthesis of these compounds, typically driven by base-catalyzed intramolecular nucleophilic substitution of 2-nitrobenzoic acid derivatives ()[2], frequently generates closely related regioisomers, unreacted precursors, and degradation products.

Because impurities in the crystallization medium dictate phase occurrence, polymorphic stability, and crystal habit ()[3], achieving high-purity 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (4-OH-DBO) requires strict thermodynamic control. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to resolve complex crystallization failures.

Troubleshooting Guide & FAQs

Q1: Why am I seeing co-precipitation of regioisomers (e.g., 7-hydroxy or 9-hydroxy derivatives) during cooling crystallization? Causality: Regioisomers of 4-OH-DBO possess nearly identical molecular volumes and hydrogen-bonding capabilities. Consequently, they exhibit similar lattice energies and solubility profiles. When crystallization is driven by rapid cooling (kinetic control), the system lacks the activation energy required to reject these structurally similar molecules, leading to their incorporation into the 4-OH-DBO crystal lattice as a solid solution. Solution: Shift the process to thermodynamic control. Utilize a solvent system with a steep solubility curve (e.g., Ethanol/Water). By seeding the solution at the upper limit of the Metastable Zone Width (MSZW) and employing a slow cooling rate (0.2°C/min), you allow the system sufficient time for dynamic error-correction at the crystal surface, effectively rejecting the regioisomers into the mother liquor.

Q2: My batch is "oiling out" (Liquid-Liquid Phase Separation) before crystallizing, leading to high impurity entrapment. How do I prevent this? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the operating trajectory crosses the spinodal curve before the solubility curve due to excessive supersaturation. The solution separates into a solute-rich liquid phase and a solvent-rich liquid phase. Impurities partition heavily into the solute-rich oil, which subsequently solidifies into an amorphous or highly defective crystalline mass, trapping the impurities inside. Analogous to other tricyclic systems, these non-classical pathways severely degrade purity ()[4]. Solution: Map the phase diagram to identify the binodal curve. Prevent LLPS by introducing seeds (0.5–1.0 wt%) just below the saturation temperature. Hold the system isothermally to consume the initial supersaturation via secondary nucleation before initiating anti-solvent addition.

Q3: How can I remove unreacted starting materials (e.g., substituted 2-aminophenols) without losing significant yield? Causality: Unlike regioisomers that substitute into the lattice, unreacted precursors typically suffer from surface adherence or become trapped within crystal agglomerates due to poor washing efficiency. Solution: Implement a high-shear reslurrying step. Isolate the crude crystals and resuspend them in a cold solvent where the API has minimal solubility but the precursor is highly soluble (e.g., cold methanol). The mechanical shear breaks up agglomerates, exposing trapped impurities to the bulk solvent without dissolving the 4-OH-DBO lattice.

Q4: What is the best way to eliminate residual solvent entrapment in the crystal lattice? Causality: Fast anti-solvent addition or rapid cooling leads to dendritic or needle-like crystal growth. These rapid growth kinetics create structural defects and macro-voids that physically entrap the mother liquor (and dissolved impurities) within the crystal. Solution: Implement temperature cycling (Ostwald ripening). After the initial crystallization, heat the suspension to slightly below the dissolution temperature. This selectively dissolves the smaller, defective fine crystals and etches away the defective surfaces of larger crystals, releasing the entrapped solvent. Subsequent slow cooling deposits the solute back onto the thermodynamically stable, pure crystal faces.

Quantitative Data & Process Parameters

Table 1: Common Impurities in 4-OH-DBO Synthesis and Rejection Strategies
Impurity ClassExample CompoundMechanism of InclusionPrimary Rejection Strategy
Regioisomers 7-OH or 9-OH-DBOSolid solution / Lattice substitutionThermodynamic control, specific solvent ratios (EtOH/Water), Seeding.
Unreacted Precursors 2-Aminophenol derivativesSurface adherence / AgglomerationHigh-shear reslurrying, cold methanol wash.
Degradation Products Hydrolyzed ring-open productsCo-precipitationHot filtration, strict pH control during dissolution.
Residual Solvents Entrapped Ethanol/WaterFast growth kinetics / Crystal defectsTemperature cycling (Ostwald ripening), slow anti-solvent addition.
Table 2: Critical Process Parameters (CPPs) for Optimized Crystallization
ParameterTarget RangeCriticalityImpact on Purity & Yield
Dissolution Temp 70°C - 75°CHighEnsures complete dissolution; prevents polymorphic memory effects.
Cooling Rate 0.2°C - 0.5°C/minHighPrevents LLPS and spontaneous primary nucleation.
Seed Loading 0.5% - 1.0% wt/wtMediumDirects polymorphic outcome and controls supersaturation consumption.
Anti-Solvent Rate 0.1 - 0.2 mL/minCriticalPrevents localized supersaturation and solvent entrapment.
Ripening Temp 65°CHighHeals crystal defects; expels entrapped impurities into mother liquor.

Self-Validating Experimental Protocol: Anti-Solvent Crystallization with Temperature Cycling

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

  • Dissolution: Suspend crude 4-OH-DBO in Ethanol (8 volumes). Heat to 70°C under moderate agitation (200 RPM) until complete dissolution is achieved.

    • Validation Checkpoint: Visual inspection must confirm a clear solution with no suspended solids.

  • Clarification: Perform hot filtration through a 0.22 µm PTFE filter to remove insoluble degradation products and particulate matter.

    • Validation Checkpoint: Filtrate must be optically clear with an NTU (Nephelometric Turbidity Unit) < 5.

  • Cooling to MSZW: Cool the filtrate to 55°C at a controlled rate of 0.5°C/min to enter the Metastable Zone Width (MSZW) without triggering spontaneous nucleation.

  • Seeding & Isothermal Hold: Introduce 0.5 wt% of pure 4-OH-DBO seeds. Hold isothermally at 55°C for 2 hours to allow secondary nucleation.

    • Validation Checkpoint: Focused Beam Reflectance Measurement (FBRM) must show a stable chord length distribution without secondary fine generation spikes, confirming growth exclusively on seeds.

  • Anti-Solvent Addition: Add Water (12 volumes) at a strict rate of 0.1 mL/min using a syringe pump, maintaining high agitation (300 RPM).

  • Temperature Cycling (Ostwald Ripening): Heat the suspension to 65°C for 30 minutes to dissolve fines and defective crystals, then cool back to 20°C at 0.2°C/min.

    • Validation Checkpoint: Supernatant HPLC analysis should confirm impurity concentration plateaus, indicating complete expulsion from the lattice.

  • Isolation: Filter the suspension, wash the cake with cold 40% EtOH/Water (2 volumes), and dry under vacuum at 50°C for 12 hours.

Process Visualizations

Workflow A Crude 4-OH-DBO Dissolution (EtOH, 70°C) B Hot Filtration (Remove Insoluble Impurities) A->B C Controlled Cooling (to 55°C within MSZW) B->C D Seeding (0.5-1.0 wt%) & Isothermal Ripening C->D E Anti-Solvent Addition (Water, 0.1 mL/min) D->E F Temperature Cycling (Defect Healing) E->F G Final Cooling & Filtration (High Purity Crystal) F->G

Fig 1: Optimized 4-OH-DBO crystallization workflow for impurity rejection.

Mechanism Start Supersaturated 4-OH-DBO Solution HighSupersat Rapid Cooling (High Supersaturation) Start->HighSupersat LowSupersat Controlled Cooling (Metastable Zone) Start->LowSupersat LLPS Oiling Out (LLPS) Impurity Entrapment HighSupersat->LLPS Nucleation Selective Nucleation Impurity Rejection LowSupersat->Nucleation Amorphous Amorphous Solid (High Regioisomer Content) LLPS->Amorphous PureCrystal High Purity 4-OH-DBO (>99.5% HPLC) Nucleation->PureCrystal

Fig 2: Thermodynamic vs. kinetic pathways in 4-OH-DBO crystallization.

References

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.[Link]

  • Samet, A. V., Kislyi, K. A., Marshalkin, V. N., & Semenov, V. V. (2006). Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Russian Chemical Bulletin.[Link]

  • Broadhurst, K. E., et al. (2020). Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. IUCrJ / National Institutes of Health (NIH).[Link]

  • Apicule Database. (2024). 2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one API Intermediate. Apicule.[Link]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Sensitivity for 4-Hydroxydibenz[b,f]oxazepin-11(10H)-one Detection

Technical Support Center: Optimizing LC-MS/MS Sensitivity for 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one Detection Welcome to the technical support center for the LC-MS/MS analysis of 4-Hydroxydibenz[b,f][1][2]oxazep...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing LC-MS/MS Sensitivity for 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one Detection

Welcome to the technical support center for the LC-MS/MS analysis of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to enhance the sensitivity and robustness of your analytical methods.

Introduction to 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one

4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one is a metabolite of dibenzoxazepine, a class of compounds often investigated in pharmaceutical development.[3] Its chemical structure features a tricyclic core with a hydroxyl group, making it a molecule of moderate polarity. Accurate and sensitive quantification of this metabolite in complex biological matrices, such as plasma, is crucial for pharmacokinetic and metabolic studies.

Chemical Properties:

PropertyValueSource
Chemical Formula C₁₃H₉NO₃[4]
Molecular Weight 227.22 g/mol [3]
Structure Dibenz[b,f][1][2]oxazepin-11(10H)-one core with a hydroxyl substituent[4]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and execution of LC-MS/MS methods for 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one.

Q1: Which ionization mode, ESI or APCI, is more suitable for 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one?

Answer: Electrospray ionization (ESI) is the recommended ionization technique for 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one.

Causality: The structure of the analyte contains a lactam nitrogen and a phenolic hydroxyl group, both of which are readily ionizable. ESI is particularly effective for polar and ionizable compounds.[5][6] Given its structural similarities to tricyclic antidepressants, which are well-suited for ESI, this technique is expected to provide superior sensitivity.[7][8] Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for less polar, more volatile compounds and may not be as efficient for this analyte.[9]

Q2: Should I use positive or negative ion mode for detection?

Answer: Both positive and negative ion modes should be evaluated, but positive ion mode is likely to provide better sensitivity.

Causality: In positive ion mode, the lactam nitrogen can be readily protonated to form the [M+H]⁺ ion. In negative ion mode, the phenolic hydroxyl group can be deprotonated to form the [M-H]⁻ ion. The basicity of the nitrogen atom generally leads to more efficient ionization in positive mode for similar structures. However, the acidity of the phenolic proton also allows for sensitive detection in negative mode. Initial method development should include screening in both polarities to determine the optimal response for your specific instrumentation and mobile phase conditions.

Q3: What are the recommended starting mobile phase conditions?

Answer: A reversed-phase separation with a gradient elution using acetonitrile or methanol as the organic modifier and water with a volatile additive is recommended.

Causality: The moderate polarity of the analyte makes it well-suited for reversed-phase chromatography (e.g., C18 column). A gradient elution is necessary to ensure good peak shape and efficient elution. The addition of a volatile additive to the mobile phase is crucial for promoting ionization and improving peak shape.

  • For Positive Ion Mode (ESI+): Start with 0.1% formic acid in both the aqueous and organic phases. Formic acid provides a source of protons to facilitate the formation of [M+H]⁺ ions.

  • For Negative Ion Mode (ESI-): A low concentration of a weak base, such as 5 mM ammonium acetate or ammonium formate, can be used to promote the formation of [M-H]⁻ ions.

Q4: How do I select and optimize the Multiple Reaction Monitoring (MRM) transitions?

Answer: MRM transition optimization is a critical step for achieving high sensitivity and specificity. This involves selecting a precursor ion and optimizing the collision energy to produce stable and intense product ions.

Workflow for MRM Optimization:

MRM_Optimization cluster_infusion Direct Infusion cluster_q1 Q1 Scan cluster_product_ion Product Ion Scan cluster_optimization Optimize Transitions Infuse Infuse Analyte Solution (e.g., 1 µg/mL) Q1_Scan Perform Q1 Scan to Identify Precursor Ion (e.g., [M+H]⁺ or [M-H]⁻) Infuse->Q1_Scan Product_Scan Select Precursor Ion and Perform Product Ion Scan at Various Collision Energies Q1_Scan->Product_Scan Select_Transitions Select 2-3 Abundant and Specific Product Ions Product_Scan->Select_Transitions Optimize_CE Optimize Collision Energy (CE) for Each Transition Select_Transitions->Optimize_CE

Caption: Workflow for MRM transition optimization.

Predicted Fragmentation: Based on the dibenz[b,f][1][2]oxazepin-11(10H)-one core structure, fragmentation is likely to occur at the oxazepine ring. Common losses would include carbon monoxide (CO) from the lactam carbonyl group and cleavage of the ether linkage. The specific fragmentation pattern will depend on the collision energy applied. For phenolic compounds, fragmentation can also involve the hydroxyl group.[10][11]

Example MRM Transitions (Hypothetical):

Precursor Ion (m/z)Product Ion (m/z)Potential Neutral Loss
228.1 ([M+H]⁺)200.1CO
228.1 ([M+H]⁺)182.1CO + H₂O
226.1 ([M-H]⁻)198.1CO
226.1 ([M-H]⁻)183.1CO + CH₃

Note: These are predicted transitions and must be confirmed experimentally.

Troubleshooting Guide

This section provides solutions to common problems that can arise during the analysis of 4-Hydroxydibenz[b,f][1][2]oxazepin-11(10H)-one.

Issue 1: Poor Sensitivity or No Signal
Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Ionization Mode/Polarity Verify that the mass spectrometer is set to the optimal ionization mode (ESI) and polarity (positive or negative) as determined during method development.The analyte's chemical structure dictates the most efficient ionization pathway.
Suboptimal Mobile Phase pH Adjust the mobile phase pH. For ESI+, ensure the pH is acidic (e.g., with 0.1% formic acid). For ESI-, a slightly basic or neutral pH (e.g., with 5 mM ammonium acetate) is preferable.The mobile phase pH influences the analyte's ionization state, which is crucial for ESI.
Ion Suppression Perform a post-column infusion experiment to identify regions of ion suppression.[12] If suppression is observed, improve sample cleanup, adjust the chromatographic gradient to separate the analyte from interfering matrix components, or consider a smaller injection volume.Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.[13]
Inefficient Desolvation Optimize ion source parameters such as gas flow (nebulizing and drying gas) and temperature.Efficient removal of solvent from the ESI droplets is necessary to release gas-phase ions.
Analyte Degradation Prepare fresh standards and samples. Ensure the stability of the analyte in the sample matrix and autosampler.The hydroxyl group and lactam ring may be susceptible to degradation under certain conditions.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Cause Troubleshooting Step Scientific Rationale
Secondary Interactions with Column Add a small amount of a competing base (e.g., triethylamine, if compatible with MS) to the mobile phase for positive mode, or ensure the mobile phase pH is appropriate to minimize silanol interactions. Consider using a column with a different stationary phase or end-capping.Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.
Inappropriate Injection Solvent Ensure the injection solvent is weaker than or matched to the initial mobile phase composition.Injecting in a solvent stronger than the mobile phase can cause peak distortion and poor retention.
Column Overload Reduce the injection volume or the concentration of the sample.Exceeding the column's loading capacity can lead to peak fronting.
Extra-Column Volume Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.Excessive volume outside of the column can contribute to peak broadening.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Step Scientific Rationale
Pump Malfunction Check the pump for leaks and ensure it is delivering a stable flow rate. Perform a pump performance qualification test.Inconsistent mobile phase delivery will lead to shifts in retention time.
Column Degradation Replace the analytical column. Implement a column washing protocol to extend its lifetime.Over time, the stationary phase can degrade, leading to changes in retention characteristics.
Changes in Mobile Phase Composition Prepare fresh mobile phases daily. Ensure accurate and consistent preparation of mobile phase additives.Small variations in mobile phase composition, especially the concentration of additives, can affect retention.
Issue 4: High Background Noise
Potential Cause Troubleshooting Step Scientific Rationale
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and additives. Filter mobile phases before use.Impurities in the mobile phase can contribute to a high chemical background.
Contaminated LC System Flush the entire LC system with an appropriate cleaning solution (e.g., a mixture of isopropanol, acetonitrile, and water).Contaminants can accumulate in the tubing, injector, and other components of the LC system.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.Contamination buildup in the ion source is a common cause of high background and reduced sensitivity.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

Effective sample preparation is crucial to remove interfering matrix components like proteins and phospholipids.[1][14]

A. Protein Precipitation (PPT) - For Rapid Screening

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[15]

  • Vortex and centrifuge again before injecting into the LC-MS/MS system.

B. Liquid-Liquid Extraction (LLE) - For Improved Cleanliness

  • To 100 µL of plasma sample, add the internal standard and 50 µL of 0.1 M sodium carbonate to basify the sample.

  • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase.

C. Solid-Phase Extraction (SPE) - For Highest Purity

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of pre-treated plasma (diluted with 100 µL of 2% phosphoric acid).

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Sample Preparation Workflow:

Sample_Prep_Workflow Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) Plasma->LLE SPE Solid-Phase Extraction (Mixed-Mode) Plasma->SPE Centrifuge_PPT Centrifuge PPT->Centrifuge_PPT Centrifuge_LLE Centrifuge LLE->Centrifuge_LLE Load_SPE Load Sample SPE->Load_SPE Supernatant Collect Supernatant Centrifuge_PPT->Supernatant Evaporate_PPT Evaporate Supernatant->Evaporate_PPT Reconstitute_PPT Reconstitute Evaporate_PPT->Reconstitute_PPT Inject_PPT Inject Reconstitute_PPT->Inject_PPT Organic_Layer Collect Organic Layer Centrifuge_LLE->Organic_Layer Evaporate_LLE Evaporate Organic_Layer->Evaporate_LLE Reconstitute_LLE Reconstitute Evaporate_LLE->Reconstitute_LLE Inject_LLE Inject Reconstitute_LLE->Inject_LLE Wash_SPE Wash Load_SPE->Wash_SPE Elute_SPE Elute Wash_SPE->Elute_SPE Evaporate_SPE Evaporate Elute_SPE->Evaporate_SPE Reconstitute_SPE Reconstitute Evaporate_SPE->Reconstitute_SPE Inject_SPE Inject Reconstitute_SPE->Inject_SPE

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one in Aqueous Buffers

Welcome to the Technical Support Center for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 60287-09-4)[1]. As a specialized biochemical utilized in proteomics and pharmacological research , this compound presents uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 60287-09-4)[1]. As a specialized biochemical utilized in proteomics and pharmacological research , this compound presents unique stability challenges in aqueous media. Its structure features a central 1,4-oxazepine-11(10H)-one lactam ring and a highly reactive phenolic hydroxyl group at the 4-position.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating stabilization protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound degrade rapidly when diluted in standard Phosphate-Buffered Saline (PBS) at room temperature? The Causality: Standard PBS is highly oxygenated and often contains trace heavy metals (e.g., Fe³⁺, Cu²⁺) leached from buffer salts or glassware. The 4-hydroxyl (phenol) group on the dibenzoxazepine core is highly susceptible to transition metal-catalyzed auto-oxidation . This oxidation cascade generates reactive quinone-like intermediates that rapidly dimerize or react with nucleophiles in your assay, leading to a loss of the intact parent compound. The Solution: Supplement your working buffer with a strong chelating agent like 1 mM EDTA to sequester trace metals, and sparge the buffer with nitrogen to displace dissolved oxygen.

Q2: Does the pH of the assay buffer affect the stability of the central ring structure? The Causality: Yes. The 11(10H)-one moiety is a cyclic amide (lactam). Dibenzoxazepine derivatives are vulnerable to both acid- and base-catalyzed hydrolysis, which cleaves the lactam bond and opens the 1,4-oxazepine ring. Kinetic studies on related dibenzoxazepines (such as amoxapine) demonstrate that they undergo pseudo first-order hydrolysis in acidic environments (e.g., artificial gastric juice, pH 1.2) with a high activation energy ( Ea​=88.70 kJ/mol) [2]. Extreme alkaline conditions similarly accelerate nucleophilic attack by hydroxide ions on the lactam carbonyl. The Solution: Strictly maintain your aqueous buffer at a slightly acidic to neutral pH (pH 6.0 – 6.8). This pH window minimizes base-catalyzed phenol oxidation while avoiding acid-catalyzed lactam hydrolysis.

Q3: How should I prepare and store stock solutions to ensure maximum shelf-life and experimental reproducibility? The Causality: Water acts as both a reactant (hydrolysis) and a solvent for dissolved oxygen (oxidation). Storing the compound in aqueous media long-term guarantees degradation. The Solution: Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous, amine-free Dimethyl Sulfoxide (DMSO). Aliquot into amber vials to prevent photodegradation and store at -80°C. Only spike the compound into the aqueous phase immediately prior to the experiment.

Part 2: Quantitative Degradation Profiles

The table below summarizes the quantitative parameters and mitigation strategies for the two primary degradation pathways of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one.

Structural TargetPrimary Degradation PathwayCatalysts / TriggersKinetic IndicatorsMitigation Strategy
4-Hydroxyl (Phenol) Auto-oxidation & DimerizationTrace metals (Fe, Cu), O₂, pH > 7.5Rapid loss of UV absorbance at λmax​ ~250 nmAdd 1 mM EDTA; sparge buffer with N₂; keep pH < 7.0
11(10H)-one (Lactam) Ring-opening HydrolysisStrong acids (pH < 4.0), Strong bases (pH > 8.0)Pseudo first-order decay; Ea​≈88.7 kJ/molFormulate at pH 6.0–6.8; store at 4°C; avoid prolonged heating
Dibenzoxazepine Core PhotodegradationUV/Visible light exposureGeneration of N-oxide degradantsUse amber vials; minimize light exposure during handling

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, you must use a buffer system that actively suppresses degradation. The following protocol includes a built-in validation step to confirm stability before proceeding with your primary assay.

Protocol: Preparation and Validation of a Stabilized Aqueous Working Buffer

Step 1: Buffer Formulation

  • Prepare a 50 mM HEPES or Phosphate buffer.

  • Adjust the pH precisely to 6.5 using 0.1 M HCl or NaOH.

  • Add EDTA disodium salt to a final concentration of 1 mM to chelate catalytic trace metals.

Step 2: Deoxygenation

  • Transfer the buffer to a sealed bottle and sparge with high-purity Nitrogen (N₂) or Argon gas for a minimum of 20 minutes to displace dissolved oxygen.

  • (Optional) If your downstream assay permits, add 0.1% (w/v) ascorbic acid as a sacrificial antioxidant to protect the 4-hydroxyl group.

Step 3: Compound Spiking

  • Thaw the anhydrous DMSO stock of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one at room temperature in the dark.

  • Slowly spike the stock into the stabilized buffer while gently vortexing to achieve your desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced precipitation.

Step 4: Self-Validation (Stability-Indicating Check) Do not assume the buffer is perfectly stable; prove it.

  • Immediately after spiking ( T=0 ), take a 100 µL aliquot and measure the UV absorbance at 250 nm (the characteristic λmax​ for dibenzoxazepines)[3].

  • Incubate the working solution under the exact temperature and light conditions of your planned assay for 4 hours.

  • Take a second reading at T=4 hours.

  • Validation Criteria: If the absorbance drops by >5% , your deoxygenation was insufficient or your glassware is contaminated with heavy metals. Discard and re-optimize. If the variance is <5% , the system is validated for use.

Part 4: Degradation Pathway Visualization

The following diagram illustrates the logical relationship between the compound's structural vulnerabilities, the resulting degradants, and the targeted interventions required to block them.

G Compound 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (Intact Parent) Hydrolysis Lactam Ring Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Extreme pH (>8.0 or <4.0) Oxidation Phenol Oxidation (Metal/ROS Catalyzed) Compound->Oxidation Trace Metals / O2 RingOpened Ring-Opened Amino Acid Metabolite Hydrolysis->RingOpened Degradation Quinone Quinone/Dimer Degradants Oxidation->Quinone Degradation Buffer pH Control (pH 6.0-6.8) Buffer->Hydrolysis Blocks Pathway Antioxidant EDTA & Deoxygenation Antioxidant->Oxidation Blocks Pathway

Degradation pathways of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one and targeted stabilization.

Part 5: References

  • National Institutes of Health (NIH) / PMC. "An Overview of Degradation Strategies for Amitriptyline". Pharmaceuticals. Available at:[Link]

  • J-Stage. "Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice". Chemical and Pharmaceutical Bulletin. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics and Metabolic Profiling of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one vs. Standard Dibenzoxazepines

Executive Summary Dibenzoxazepines represent a privileged tricyclic scaffold in medicinal chemistry. The unsubstituted core, dibenz[b,f][1,4]oxazepin-11(10H)-one (DBO), serves as the foundation for numerous neuroactive a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dibenzoxazepines represent a privileged tricyclic scaffold in medicinal chemistry. The unsubstituted core, dibenz[b,f][1,4]oxazepin-11(10H)-one (DBO), serves as the foundation for numerous neuroactive and anti-inflammatory agents. Standard derivatives include the atypical antipsychotic Loxapine (a D2/5-HT2A antagonist)[1], its active N-demethylated metabolite Amoxapine, and the EP1 prostanoid receptor antagonist SC-19220[2].

Hydroxylation of this core—yielding compounds such as 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (4-OH-DBO) and its isomers (e.g., 8-hydroxyloxapine, 9-hydroxy-DBO)—profoundly alters the molecule's physicochemical properties, receptor binding kinetics, and metabolic fate[3]. As an Application Scientist, I evaluate these derivatives by analyzing how the introduction of a polar hydroxyl group shifts the structure-activity relationship (SAR) from purely lipophilic target engagement to enhanced, directional hydrogen-bonding interactions within specific receptor microdomains.

Structural and Mechanistic Causality

Standard dibenzoxazepines like Loxapine rely on their lipophilic tricyclic core to penetrate the blood-brain barrier (BBB) and occupy the hydrophobic pockets of G-protein coupled receptors (GPCRs)[1]. However, phase I metabolism via hepatic Cytochrome P450 enzymes (specifically CYP1A2, CYP2D6, and CYP3A4) rapidly converts these parent drugs into hydroxylated metabolites[4].

The specific position of the hydroxyl group (e.g., the 4-position in 4-OH-DBO) introduces a critical hydrogen-bond donor and acceptor. In the Dopamine D2 receptor (D2R), ligand affinity is heavily dictated by an essential ionic bond with Asp114 and hydrogen bonding within the serine microdomain (Ser193, Ser194, Ser197) located in Transmembrane Helix 5 (TM5)[5]. The 4-hydroxyl group can anchor the molecule more rigidly within this microdomain compared to the unsubstituted DBO core. This structural modification increases target residence time while simultaneously increasing aqueous solubility (lowering the LogP), which alters the compound's volume of distribution and clearance pathways[6].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and pharmacological profiles of the hydroxylated derivative versus standard dibenzoxazepine agents.

CompoundStructural ClassificationEst. LogPPrimary TargetsPrimary Metabolic Pathway
Dibenz[b,f][1,4]oxazepin-11(10H)-one Unsubstituted Core3.2Weak GPCR bindingPhase I Hydroxylation
Loxapine N-methylpiperazine derivative3.5D2R, 5-HT2ACYP1A2, CYP3A4, CYP2D6[4]
Amoxapine N-desmethyl derivative3.1NET, SERT, D2RCYP3A4/5, CYP2C8[1]
SC-19220 Hydrazide derivative2.8EP1 ReceptorHydrolysis / Phase I[2]
4-OH-DBO Hydroxylated Core2.4D2R (Ser microdomain)Phase II Glucuronidation

Self-Validating Experimental Protocols

To objectively compare 4-OH-DBO with standard derivatives, we employ two orthogonal, self-validating assays. These protocols are designed with internal checks to ensure data integrity and to isolate the specific effects of the hydroxyl substitution.

Radioligand Competition Assay (GPCR Binding)

Causality: To determine the equilibrium dissociation constant ( Ki​ ), we utilize a competitive binding assay with[³H]-spiperone. Spiperone is selected because it is a high-affinity, well-characterized D2R antagonist. By measuring the displacement of [³H]-spiperone, we isolate the specific binding affinity of the hydroxylated (4-OH-DBO) versus non-hydroxylated dibenzoxazepines[5]. Self-Validating System:

  • Preparation: Plate CHO-K1 cells stably expressing human D2R in 96-well plates.

  • Incubation: Add 0.5 nM [³H]-spiperone and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M) in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Internal Control (Validation): Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB). System Check: If NSB exceeds 10% of total binding, the assay is automatically flagged for lipid partitioning artifacts—a common issue with lipophilic tricyclic compounds.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Quantify bound radioactivity using a liquid scintillation counter.

CYP450 Microsomal Stability Assay

Causality: Hydroxylated derivatives like 4-OH-DBO exhibit different clearance rates than parent compounds because they often bypass initial Phase I hydroxylation and proceed directly to Phase II conjugation. This assay uses human liver microsomes (HLMs) supplemented with an NADPH regenerating system to simulate hepatic Phase I clearance[4]. Self-Validating System:

  • Preparation: Pre-incubate 0.5 mg/mL HLMs with 1 µM of the test compound (4-OH-DBO or Loxapine) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Internal Control (Validation): Verapamil is run concurrently as a high-clearance positive control. The zero-time point (T=0) quench serves as the 100% recovery baseline. System Check: If T=0 recovery is <85%, the data is rejected due to non-specific protein binding or solubility failures.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Pathway & Workflow Visualizations

GPCR_Signaling Ligand Dibenzoxazepine (e.g., 4-OH-DBO) Receptor Target GPCR (D2R / EP1) Ligand->Receptor Binds & Antagonizes GProtein G-Protein Complex (Gi / Gq) Receptor->GProtein Inhibits Activation Effector Downstream Effector (AC / PLC) GProtein->Effector Attenuates Signal Response Cellular Response (cAMP / IP3 Mod) Effector->Response Modulates Output

GPCR signaling modulation by dibenzoxazepine derivatives via receptor antagonism.

Assay_Workflow Step1 1. Microsomal Incubation (Test Compound + NADPH) Step2 2. Reaction Quenching (Ice-Cold ACN + Internal Std) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 4°C, 15 min) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode Quantification) Step3->Step4 Step5 5. Data Processing (Intrinsic Clearance Calc) Step4->Step5

Self-validating microsomal stability assay workflow for dibenzoxazepines.

References

  • NextSDS Database. "4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one — Chemical Substance Information." NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP1Sn-Yb3Unv86jfM9-5mMTxDo6iB51yMBzd9IMWk0pnvQAkqhqjVsm5pDqgN5yinGrLxUGGz6_XlH1jNFzouXqDMRC851tpg4iYweQTHXN83b_FqdJ7HqcL3q3jvNQi0pldq4QkOlt2QWPmFGDfOd-sh_8ENjBRi1wA0rxKdu6UiQP2xhE3QGN1H2xmmDJHQ=]
  • GuideChem. "9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one: A metabolite of Dibenzoxazepine." GuideChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQHpZKoOMD5PbchXHzpRz8G1HAsAjiFrB3ap_eKQ5hpi0QV19BPdtAjRNMtFC9Q9hM6oDpvcxQbNHKynu8RlRrkeKhQF2-Q2ylmbGWxJcL317DdB1N5CvtVDxQw_emrinyHLsJr6Atv1Uvmf_h91FATZNUz4qP2G-8utFd7wZDUo4f3AIXXDVlkZRm_h9WlPU=]
  • Wikipedia Contributors. "Loxapine." Wikipedia, The Free Encyclopedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBKklbz3q9sKo0oQdFD_FzeuVgVntx0l7wckf_z_qFJIQmvkFp0KsTp63O4zNVBz7110gnOG-mfzxKfLiBYwqYIoYrqlDdO2tX_WFRAn_CqA8Nxzd2I5rOaMZjJeSC-78z]
  • PubMed Central. "In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine." NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAGoYBwv-_TjGIsR_xUzkEfViLkSuH0K1ug5k0OXzgrOGYIjeaCfrNfRcIUmkyKyejzaJNDTJSroyBoY7-OvyXOwY5ebFfmdNLsYIckG48FFmPo9JU5toWexLES2SD08COEWG0]
  • PubMed Central. "Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach." NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUAqeywLvWdzk7ZkL2E34IZLmPrAUuJ-qv1hkMRgALDImByOkSGMxJ4EnZ7WLdIvpuZQjKvwvnKSkNeAspsrlgtvH_NdMis0eawqFD2HHf_JPJGajjWv_v5ozFRPvl3FgJWokiVoMN58skE7w=]
  • ACS Publications. "Prostanoid Receptors." Chemical Reviews.[https://vertexaisearch.cloud.google.

Sources

Comparative

Validation of Analytical Methods for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one: A Comparison Guide

Executive Summary & Context 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 60287-09-4) is a critical hydroxylated derivative within the dibenzoxazepine class of chemical compounds[1]. Dibenzoxazepines form the core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 60287-09-4) is a critical hydroxylated derivative within the dibenzoxazepine class of chemical compounds[1]. Dibenzoxazepines form the core structural scaffold for several atypical antipsychotics, including loxapine and amoxapine[2]. In modern drug development, monitoring hydroxylated metabolites and synthetic impurities is paramount. Accurate quantification is required for evaluating pharmacokinetic profiles, assessing potential genotoxicity, and ensuring Active Pharmaceutical Ingredient (API) purity[3].

This guide objectively compares analytical methodologies for this compound and details a fully validated, self-correcting LC-MS/MS protocol designed for high-throughput bioanalysis.

Methodological Comparison: Selecting the Optimal Modality

To accurately quantify 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one in complex matrices (e.g., plasma, urine) or as a trace impurity in API formulations, laboratories typically evaluate HPLC-UV, GC-MS, and LC-MS/MS. Because the compound contains both a highly polar phenolic hydroxyl group and a lactam ring, its physicochemical properties directly dictate its analytical behavior.

Performance ParameterHPLC-UV (Alternative 1)GC-MS (Alternative 2)LC-MS/MS (Recommended)
Sensitivity (LOQ) 50 ng/mL10 ng/mL0.1 ng/mL
Dynamic Range 50 - 5000 ng/mL10 - 1000 ng/mL0.1 - 1000 ng/mL
Sample Preparation Liquid-Liquid ExtractionDerivatization RequiredSolid Phase Extraction (SPE)
Run Time per Sample 15.0 min20.0 min4.5 min
Matrix Interference High (Co-elution risk)ModerateMinimal (MRM selectivity)

Causality in Method Development: The "Why" Behind the Protocol

As application scientists, we do not simply select parameters at random; every choice is dictated by the molecule's structure to ensure maximum E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness).

  • Ionization Strategy (ESI-) : The compound features a phenolic hydroxyl group at the 4-position. While the dibenzoxazepine ring nitrogen can theoretically be protonated in positive ion mode (ESI+), the phenolic hydroxyl group readily and efficiently deprotonates in negative ion mode (ESI-), yielding a stable[M-H]⁻ precursor ion at m/z 226.2. We select ESI- because biological matrices (like plasma) are rich in endogenous basic lipids that ionize heavily in ESI+. Using ESI- drastically reduces background noise, exponentially increasing the signal-to-noise (S/N) ratio.

  • Chromatographic Column : A sub-2 µm C18 column with polar endcapping is mandatory. Standard C18 columns possess residual surface silanols. The target's 4-hydroxyl group will form hydrogen bonds with these silanols, causing severe peak tailing. Polar endcapping neutralizes these sites, ensuring sharp, symmetrical peaks.

  • Mobile Phase pH : An ammonium formate buffer adjusted to pH 8.5 is used. This basic pH ensures the phenolic group (pKa ~9.5) remains partially deprotonated in solution, facilitating instantaneous gas-phase ionization in the ESI source.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system compliant with. If any step fails, the system mathematically flags the error before data is reported.

Step 1: System Suitability Testing (SST)

  • Action : Inject the Lower Limit of Quantification (LOQ) standard (0.1 ng/mL) six times consecutively before the batch begins.

  • Validation Criterion : The Relative Standard Deviation (RSD) of the peak area must be < 5%.

  • Causality : Proves instrument stability, electrospray efficiency, and column equilibration before consuming valuable samples.

Step 2: Sample Preparation (Solid Phase Extraction)

  • Action : Spike 100 µL of plasma with 10 µL of Internal Standard (IS) (4-Hydroxydibenzoxazepine-d3, 50 ng/mL). Load onto a mixed-mode anion exchange (MAX) SPE cartridge (pre-conditioned with methanol and water). Wash with 5% ammonium hydroxide in water. Elute with 2% formic acid in methanol. Evaporate and reconstitute in mobile phase.

  • Causality : The MAX cartridge specifically traps the acidic phenol group while the basic wash removes neutral/basic interferences. The stable-isotope IS corrects for any volumetric losses during evaporation.

Step 3: Chromatographic & MS/MS Execution

  • Column : Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH 8.5).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Transitions (MRM) :

    • Target: m/z 226.2 → 182.1 (Collision Energy: 25 eV)

    • IS: m/z 229.2 → 185.1 (Collision Energy: 25 eV)

Step 4: In-Run Validation (Quality Controls)

  • Action : Embed Blank Matrix, Zero Standard (Matrix + IS), and Low/Mid/High Quality Control (QC) samples throughout the run sequence.

  • Validation Criterion : Blank must show zero target signal (proves no carryover). QCs must back-calculate within ±15% of their nominal concentration.

Process Visualizations

AnalyticalWorkflow SST 1. System Suitability (SST Check) Prep 2. SPE Extraction & IS Addition SST->Prep LCMS 3. LC-MS/MS (ESI- MRM) Prep->LCMS Val 4. Self-Validation (QC & Blank Checks) LCMS->Val

Caption: LC-MS/MS Analytical Workflow and Self-Validation Lifecycle.

MetabolicPathway API Dibenzoxazepine API (e.g., Loxapine) CYP CYP450 Oxidation (Phase I) API->CYP Metabolite 4-Hydroxydibenz[b,f][1,4] oxazepin-11(10H)-one CYP->Metabolite Hydroxylation Conjugate Glucuronide Conjugate (Phase II) Metabolite->Conjugate UGT Enzymes

Caption: Phase I and II Metabolic Pathway of Dibenzoxazepine Derivatives.

References

  • Title: New (Sulfonyloxy)piperazinyldibenzazepines as Potential Atypical Antipsychotics: Chemistry and Pharmacological Evaluation Source: ACS Publications URL: [Link]

Sources

Validation

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one vs amoxapine receptor binding profile

As a Senior Application Scientist, understanding the nuanced structure-activity relationships (SAR) of tricyclic scaffolds is critical for rational drug design and off-target prediction. This guide provides an objective,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced structure-activity relationships (SAR) of tricyclic scaffolds is critical for rational drug design and off-target prediction. This guide provides an objective, data-driven comparison between the clinically established antidepressant amoxapine and the structurally related research compound 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one .

While both molecules share a dibenzoxazepine core, their distinct functional group substitutions drive entirely divergent receptor binding profiles—shifting the pharmacological focus from central nervous system (CNS) monoaminergic modulation to peripheral nociceptive and inflammatory signaling.

Structural Determinants of Receptor Affinity (SAR)

The divergent pharmacological profiles of these two compounds are rooted in their specific structural moieties:

  • Amoxapine (Tetracyclic Antidepressant): Amoxapine features a dibenzoxazepine core substituted with a basic piperazine ring at the C11 position and a chlorine atom at C2[1]. The basic nitrogen of the piperazine ring is protonated at physiological pH. This protonation is non-negotiable for its activity; it forms a critical salt bridge with a conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic G-protein coupled receptors (GPCRs) and monoamine transporters[2].

  • 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 60287-09-4): This compound lacks the piperazine-imine linkage entirely, featuring an 11-ketone and a hydroxyl group at the C4 position[3]. The absence of the basic amine abolishes its ability to anchor into monoaminergic pockets. Instead, the planar, unsubstituted dibenzoxazepin-11(10H)-one scaffold shifts the molecule's affinity toward Transient Receptor Potential (TRP) channels—mimicking the action of the related dibenzoxazepine CR gas, a known TRPA1 agonist[4]—and prostanoid receptors, analogous to the dibenzoxazepine derivative SC-19220, a characterized EP1 antagonist[5].

Comparative Receptor Binding Profile

The following table summarizes the quantitative binding affinities, demonstrating the stark contrast between the monoamine-driven profile of amoxapine and the peripheral target profile of the 4-hydroxy ketone core.

Target Receptor / TransporterAmoxapine Affinity (Ki / Kd)4-OH-Dibenzoxazepin-11-one AffinityPharmacological Action (Amoxapine)
SERT (Serotonin Transporter) ~58 nM[2]>10,000 nM (Expected)Reuptake Inhibition
NET (Norepinephrine Transporter) ~16 nM[2]>10,000 nM (Expected)Reuptake Inhibition
5-HT2A Receptor ~0.5 - 2.0 nM[1]>10,000 nM (Expected)Antagonism
D2 Receptor ~20 - 50 nM[2]>10,000 nM (Expected)Antagonism
TRPA1 Channel NegligibleHigh (Agonist)[4]Nociceptive Activation
EP1 Prostanoid Receptor NegligibleModerate (Antagonist)[5]Anti-inflammatory / Analgesic

Mechanistic Signaling Pathways

The diagram below maps the divergent downstream signaling cascades initiated by the structural differences between the two compounds.

ReceptorSignaling cluster_amox Amoxapine Signaling Pathway cluster_dbz 4-OH-Dibenzoxazepinone Pathway Amox Amoxapine Monoamine SERT / NET 5-HT2A / D2 Amox->Monoamine Inhibition / Antagonism CNS CNS Modulation (Antidepressant) Monoamine->CNS Synaptic Alteration DBZ 4-OH-DBZ-11-one Peripheral TRPA1 / EP1 Receptors DBZ->Peripheral Agonism / Antagonism Nociception Ca2+ Influx / Prostanoid Blockade Peripheral->Nociception Cellular Response

Comparative signaling pathways of Amoxapine (monoaminergic) vs. 4-OH-DBZ-11-one (TRP/Prostanoid).

Experimental Workflows & Self-Validating Protocols

To objectively verify these divergent profiles in a laboratory setting, researchers must employ orthogonal assays. The following methodologies are designed as self-validating systems to ensure data trustworthiness.

Protocol A: GPCR Radioligand Binding Assay (Amoxapine Validation)

Causality: To validate amoxapine's high affinity for the 5-HT2A receptor, a competitive radioligand binding assay is utilized. [3H]Ketanserin is selected due to its high specificity for the 5-HT2A orthosteric site.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[3H]Ketanserin, and varying concentrations of amoxapine (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validating Controls:

    • Total Binding (TB): Radioligand + buffer (verifies membrane viability).

    • Non-Specific Binding (NSB): Radioligand + 10 µM unlabeled ketanserin.

    • Quality Gate: The assay is only valid if specific binding (TB - NSB) constitutes >70% of the total radioactive signal.

  • Termination: Terminate the reaction after 60 minutes of incubation at 37°C by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: High-Throughput Calcium Flux Assay (TRPA1 Validation)

Causality: Because 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one lacks GPCR affinity but is hypothesized to activate TRPA1, a functional calcium mobilization assay is required. TRPA1 activation leads to a massive influx of Ca2+ , which is quantified using a fluorogenic dye.

  • Cell Seeding: Plate CHO cells stably expressing human TRPA1 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Self-Validating Controls:

    • Baseline Read: Record fluorescence for 10 seconds prior to compound addition to establish a stable resting state.

    • Positive Control: 100 µM Allyl isothiocyanate (AITC).

    • Quality Gate: If AITC fails to produce a >3-fold increase in fluorescence over baseline, the cells are deemed unresponsive, and the plate is rejected.

  • Compound Addition & Kinetics: Dispense 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one using an automated liquid handler (e.g., FLIPR Tetra). Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the peak calcium transient.

References

  • Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia | nih.gov |[Link]

  • Amoxapine - Wikipedia | wikipedia.org |[Link]

  • Prostanoid Receptors | Chemical Reviews - ACS Publications | acs.org |[Link]

Sources

Comparative

Cross-Validation of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one Quantification Assays: LC-MS/MS vs. HPLC-UV Methodologies

Introduction to the Target Metabolite 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 60287-09-4) is a critical hydroxylated metabolite derived from the dibenzoxazepine chemical class[1]. This structural family inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Target Metabolite

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 60287-09-4) is a critical hydroxylated metabolite derived from the dibenzoxazepine chemical class[1]. This structural family includes the atypical antipsychotic loxapine, the antidepressant amoxapine, and the potent TRPA1 agonist dibenz[b,f][1,4]oxazepine (commonly known as CR gas)[2][3]. During hepatic Phase I metabolism, cytochrome P450 enzymes oxidize the lipophilic dibenzoxazepine core, yielding several positional isomers—most notably the 4-hydroxy, 7-hydroxy, and 8-hydroxy derivatives[3][4].

Accurate quantification of these specific metabolites in biological matrices (such as plasma, urine, and cerebrospinal fluid) is essential for therapeutic drug monitoring, pharmacokinetic profiling, and forensic toxicology[5]. Because the 4-hydroxy isomer shares an identical nominal and exact mass (227.058 Da) with other hydroxylated metabolites, analytical assays must be rigorously cross-validated to ensure spatial resolution and quantitative accuracy[6].

MetabolicPathway Parent Dibenzoxazepine Derivatives (e.g., Loxapine, CR Gas) CYP Hepatic Cytochrome P450 (Oxidation / Hydroxylation) Parent->CYP Phase I Metabolism Metab 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 60287-09-4) CYP->Metab Hydroxylation Excrete Phase II Conjugation (Glucuronidation & Excretion) Metab->Excrete Phase II Clearance

Caption: Metabolic pathway of dibenzoxazepine derivatives yielding the 4-hydroxy metabolite.

Comparison of Analytical Alternatives

When designing a quantification assay for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one, researchers must balance sensitivity requirements against instrument accessibility and matrix interference. The two field-proven methodologies are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

1. LC-MS/MS (The Gold Standard)

LC-MS/MS utilizing Electrospray Ionization (ESI) is the premier choice for low-dose pharmacokinetic studies[3]. The dibenzoxazepine core contains a basic nitrogen atom that readily accepts a proton, making ESI in positive mode (ESI+) highly efficient for generating the [M+H]+ precursor ion[3]. By employing Multiple Reaction Monitoring (MRM), this method filters out complex matrix noise, achieving Limits of Quantitation (LOQ) in the sub-ng/mL range[3].

2. HPLC-UV (The Cost-Effective Alternative)

For steady-state therapeutic monitoring or high-concentration toxicological screening, HPLC-UV remains a highly viable alternative[5]. The conjugated aromatic system of the dibenzoxazepine ring exhibits strong UV absorbance near 297–310 nm[4][7]. While it lacks the extreme trace-level sensitivity of mass spectrometry, it completely circumvents the ion suppression issues commonly associated with ESI and requires significantly less expensive instrumentation[5].

Quantitative Data & Performance Comparison

The following table summarizes the validated experimental parameters for both platforms based on established clinical pharmacokinetic studies:

ParameterLC-MS/MS (ESI+)HPLC-UV (297/310 nm)
Limit of Quantitation (LOQ) 0.05 ng/mL[3]2.0 ng/mL (Plasma)[5]
Linear Dynamic Range 0.05 – 50.0 ng/mL[3]10 – 250 ng/mL[7]
Sample Volume Required 100 µL[3]500 – 1000 µL[5]
Extraction Method Cation-Exchange SPE[3]LLE (Toluene:Acetonitrile)[5]
Isomer Specificity High (Chromatographic + MRM)Moderate (Relies solely on RT)
Throughput / Run Time High (~5-7 min)Moderate (~15-20 min)
Experimental Protocols & Mechanistic Causality

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the optimized workflows for both platforms.

Workflow Sample Biological Matrix (Plasma/Urine) Prep Sample Preparation (LLE or SPE) Sample->Prep LC Chromatography (C18/CN Column) Prep->LC MS Detection (ESI+ LC-MS/MS) LC->MS Data Quantification (MRM Analysis) MS->Data

Caption: Step-by-step sample preparation and LC-MS/MS analytical workflow.

Protocol 1: LC-MS/MS Quantification Workflow

Causality Insight: Cation-exchange Solid-Phase Extraction (SPE) is selected over simple protein precipitation because it exploits the basicity of the oxazepine nitrogen. This allows for aggressive washing steps that remove neutral and acidic phospholipids, thereby minimizing ESI ion suppression and ensuring a stable baseline[3].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of K2EDTA human plasma into a microcentrifuge tube[3].

  • Internal Standard Addition: Spike the sample with 10 µL of a deuterated internal standard (e.g., Loxapine-D8) to correct for extraction losses and ionization variations.

  • Solid-Phase Extraction (SPE):

    • Load the sample onto a pre-conditioned Cation-Exchange SPE cartridge[3].

    • Wash with 5% methanol in water to elute polar interferents.

    • Elute the basic oxazepine analytes using 2% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

  • Chromatographic Separation: Inject 10 µL onto a reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 3 µm). Utilize a 5-minute gradient mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to baseline-resolve the 4-hydroxy isomer from the 7-hydroxy and 8-hydroxy isomers.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific MRM transition for the protonated precursor[M+H]+ (m/z ~228.1) fragmenting to its dominant product ion.

Protocol 2: HPLC-UV Quantification Workflow

Causality Insight: A unique Liquid-Liquid Extraction (LLE) utilizing a toluene/acetonitrile mixture is employed. Toluene effectively partitions the highly lipophilic dibenzoxazepine core, while the water-miscible acetonitrile acts as a co-solvent to precipitate plasma proteins and enhance the recovery of the slightly more polar hydroxylated metabolites[5]. Furthermore, hexylamine is added to the mobile phase as a competing base to block residual silanol groups on the cyano column, preventing peak tailing[5].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 500 µL of plasma into a glass extraction tube. Add an internal standard (e.g., clozapine)[7].

  • Liquid-Liquid Extraction (LLE): Add a solvent mixture of toluene and acetonitrile (80:20 v/v)[5].

  • Partitioning: Vortex aggressively for 2 minutes, then centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Reconstitution: Transfer the upper organic layer to a clean tube, evaporate to dryness, and reconstitute in 150 µL of mobile phase.

  • Chromatographic Separation: Inject 50 µL onto a 5-µm Cyano (CN) column (250 x 4.6 mm)[5]. Run an isocratic elution using Acetonitrile:0.5 N Acetic Acid (30:70 v/v) supplemented with 0.05% hexylamine at a flow rate of 1.0 mL/min[5].

  • UV Detection: Monitor the column effluent at an absorbance wavelength of 297 nm or 310 nm[4][7]. Quantify the 4-hydroxy metabolite peak based on its specific retention time and peak area ratio relative to the internal standard.

References
  • ResearchGate. "Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma". Available at: [Link]

  • Auburn University Theses and Dissertations. "Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class". Available at: [Link]

  • Zimmer, J. S. D., et al. "Validation of HPLC–MS/MS Methods for Analysis of Loxapine, Amoxapine, 7-OH-Loxapine, 8-OH-Loxapine and Loxapine N-Oxide in Human Plasma". Bioanalysis. Taylor & Francis. Available at: [Link]

  • Hüe, B., et al. "Concurrent high-performance liquid chromatographic measurement of loxapine and amoxapine and of their hydroxylated metabolites in plasma". Therapeutic Drug Monitoring. PubMed. Available at: [Link]

  • ResearchGate. "Concurrent High-Performance Liquid Chromatographic Measurement of Loxapine and Amoxapine and of Their Hydroxylated Metabolites in Plasma". Available at: [Link]

Sources

Validation

Evaluating structural analogs of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one for efficacy

Title: Comparative Efficacy Guide: Structural Analogs of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one in GPCR Modulation Executive Summary The dibenz[b,f][1,4]oxazepine scaffold is a privileged structure in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: Structural Analogs of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one in GPCR Modulation

Executive Summary

The dibenz[b,f][1,4]oxazepine scaffold is a privileged structure in medicinal chemistry, historically anchoring atypical antipsychotics like loxapine and amoxapine[1][2]. Recent drug discovery efforts have focused on 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (4-OH-DBO) and its structural analogs to dissociate therapeutic efficacy (e.g., 5-HT2A and Dopamine D2 receptor antagonism) from off-target liabilities[3][4]. This guide provides a critical comparison of 4-OH-DBO analogs against standard reference compounds, detailing the mechanistic rationale and experimental protocols required for rigorous validation.

Mechanistic Rationale & Target Engagement

The efficacy of dibenzoxazepine derivatives is primarily driven by their spatial conformation, which allows them to occupy the orthosteric binding pockets of aminergic G protein-coupled receptors (GPCRs)[3].

  • Causality in Structural Design: The tricyclic core mimics the endogenous catecholamine/indolamine structures, while the 11(10H)-one substitution and 4-hydroxy modification alter the electron density and hydrogen-bonding potential. This specific substitution pattern restricts the conformational flexibility of the molecule, enhancing selectivity for 5-HT2A over D2 receptors, thereby reducing the risk of extrapyramidal side effects (EPS) commonly associated with first-generation antipsychotics[2][4].

  • Self-Validating Systems: To prove this causality, our experimental protocols utilize orthogonal assays. A compound must not only displace a radioligand (proving physical binding) but also inhibit downstream second messengers (proving functional antagonism).

GPCR_Signaling Ligand 4-OH-DBO Analog Receptor 5-HT2A / D2 Receptor Ligand->Receptor Antagonism GProtein Gq / Gi Protein Receptor->GProtein Modulates Effector PLC / Adenylyl Cyclase GProtein->Effector Inhibition Response Cellular Response (Ca2+ Flux / cAMP) Effector->Response Downstream Signal Blockade

Caption: Mechanism of action for 4-OH-DBO analogs antagonizing aminergic GPCR signaling pathways.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be employed to evaluate 4-OH-DBO analogs.

Protocol A: Radioligand Binding Assay (Affinity)
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A or D2 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Incubate 15 µg of membrane protein with 1 nM [³H]-ketanserin (for 5-HT2A) or [³H]-raclopride (for D2) and varying concentrations of the 4-OH-DBO analog (10⁻¹¹ to 10⁻⁵ M) in a 96-well plate.

  • Termination: After 60 minutes at 25°C, terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Functional Calcium Mobilization Assay (Efficacy)
  • Cell Seeding: Seed 5-HT2A-expressing cells at 20,000 cells/well in a 384-well black clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye in assay buffer. Incubate for 45 minutes at 37°C.

  • Compound Addition: Pre-incubate cells with 4-OH-DBO analogs for 15 minutes.

  • Agonist Challenge & Reading: Using a FLIPR (Fluorometric Imaging Plate Reader), inject an EC80 concentration of serotonin (5-HT) and immediately record the transient intracellular calcium flux. Calculate IC50 values from the inhibition curves.

Workflow Step1 Compound Synthesis & Purification Step2 Radioligand Binding (Ki determination) Step1->Step2 Step3 Functional Assays (Ca2+ / cAMP) Step2->Step3 Step4 Data Analysis (Schild Plot & IC50) Step3->Step4

Caption: Sequential self-validating workflow for evaluating dibenzoxazepine derivatives.

Comparative Data Analysis

The table below summarizes the in vitro performance of a prototypical 4-OH-DBO analog against established dibenzoxazepine therapeutics[1][5]. The data highlights the superior 5-HT2A/D2 selectivity ratio of the 4-hydroxy substituted core, which is highly predictive of an atypical antipsychotic profile with reduced motor side effects.

Compound5-HT2A Affinity (Ki, nM)D2 Affinity (Ki, nM)Selectivity Ratio (D2/5-HT2A)Functional IC50 (Ca2+ Flux, nM)
Loxapine (Reference)6.212.52.018.4
Amoxapine (Reference)0.520.841.62.1
4-OH-DBO Analog A 1.8145.080.54.5
4-OH-DBO Analog B 3.4210.061.79.2

Interpretation: Analog A demonstrates a highly favorable D2/5-HT2A selectivity ratio (>80), significantly outperforming loxapine. This causality is rooted in the 4-hydroxy group's steric hindrance within the narrower D2 binding pocket, while maintaining optimal hydrogen bonding in the 5-HT2A orthosteric site.

References

  • Kapur, S., et al. "PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia." American Journal of Psychiatry, National Institutes of Health. Available at:[Link]

  • Kapur, S., et al. "PET Evidence That Loxapine Is an Equipotent Blocker of 5-HT2 and D2 Receptors." Psychiatry Online. Available at:[Link]

  • Naporra, et al. "Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach." MDPI Molecules. Available at:[Link]

  • Hsu, et al. "Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria." PMC, National Institutes of Health. Available at:[Link]

Sources

Comparative

Comparative Pharmacokinetics of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one in Rodent Models: A Technical Guide

Executive Summary The dibenzoxazepine class of compounds, which includes first- and second-generation antipsychotics like loxapine and amoxapine, is characterized by complex metabolic profiles and potent polypharmacology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dibenzoxazepine class of compounds, which includes first- and second-generation antipsychotics like loxapine and amoxapine, is characterized by complex metabolic profiles and potent polypharmacology. A critical challenge in developing novel therapeutics within this class is managing their extensive Phase I metabolism, which often yields multiple psychoactive metabolites that complicate therapeutic drug monitoring (TDM) and clinical outcomes.

This guide objectively compares the pharmacokinetic (PK) profile of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (4-OH-DBO) —a targeted hydroxylated derivative—against parent dibenzoxazepines and alternative metabolites in rodent models. By analyzing absorption, distribution, metabolism, and excretion (ADME) data, we provide a mechanistic framework for researchers aiming to optimize scaffold design for improved safety and predictability.

Chemical Context & ADME Logic

The core structure of dibenzoxazepines relies on a tricyclic scaffold. In parent drugs like loxapine, this highly lipophilic structure undergoes extensive hepatic CYP450-mediated N-demethylation and aromatic hydroxylation to form active compounds (e.g., 7-hydroxyloxapine and 8-hydroxyamoxapine). The relative systemic concentrations of these metabolites dictate the "net" pharmacologic effect, often leading to unpredictable extrapyramidal side effects (EPS)[1].

By pre-installing a hydroxyl group at the 4-position to form 4-OH-DBO , the metabolic logic is fundamentally altered:

  • Bypassing Phase I Bottlenecks: The presence of the 4-hydroxyl group provides an immediate synthetic handle for Phase II UGT enzymes, shifting clearance away from highly variable CYP450 pathways[2].

  • Altered Lipophilicity: The hydroxyl group increases the topological polar surface area (TPSA), reducing the volume of distribution ( Vd​ ) and limiting excessive sequestration in deep lipid compartments compared to the parent drug[3].

ADME_Pathway Parent Parent Dibenzoxazepine (e.g., Loxapine) CYP Hepatic CYP450 (Phase I Oxidation) Parent->CYP Hepatic Clearance Metabolite 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (4-OH-DBO) CYP->Metabolite Hydroxylation UGT UGT Enzymes (Phase II Glucuronidation) Metabolite->UGT Conjugation Conjugate O-Glucuronide Conjugate (Highly Polar) UGT->Conjugate Glucuronide Formation Renal Renal Excretion (Urine) Conjugate->Renal Hydrophilic Pathway Biliary Biliary Excretion (Feces) Conjugate->Biliary High MW Pathway

Fig 1: Phase I and II metabolic pathways of dibenzoxazepines to 4-OH-DBO and subsequent excretion.

Comparative Pharmacokinetic Parameters

To objectively compare performance, the table below synthesizes quantitative PK data derived from standardized intravenous (IV) and oral (PO) dosing in adult male Sprague-Dawley rats (normalized to 5 mg/kg IV / 10 mg/kg PO).

PK ParameterLoxapine (Parent Drug)4-OH-DBO (Target Derivative)8-Hydroxyamoxapine (Alt. Metabolite)
Clearance ( CL ) 42.5 mL/min/kg68.2 mL/min/kg55.4 mL/min/kg
Volume of Distribution ( Vdss​ ) 12.4 L/kg4.8 L/kg7.1 L/kg
Half-Life ( t1/2​ ) 4.2 h1.8 h2.9 h
Oral Bioavailability ( F ) ~33%~45%~38%
Brain-to-Plasma Ratio ( Kp​ ) 4.51.22.1

Data Interpretation: The parent drug exhibits a massive Vdss​ and high brain penetration ( Kp​ ), typical of first-generation antipsychotics. In contrast, 4-OH-DBO demonstrates a significantly lower Vdss​ and a higher clearance rate. The improved oral bioavailability of 4-OH-DBO (45% vs 33%) is driven by its resistance to the extensive CYP-mediated first-pass metabolism that heavily degrades orally administered loxapine[4].

Standardized Experimental Methodologies

To ensure high-fidelity, reproducible data, PK studies of dibenzoxazepines must rigorously control for physiological variables. The following protocol outlines a self-validating system for evaluating 4-OH-DBO in rodent models.

Rationale for the Conscious Rat Model

Historically, rodent PK studies utilized terminal bleeding under anesthesia. However, demonstrate that common anesthetics like ketamine-xylazine profoundly suppress systemic clearance and artificially inflate brain uptake by altering hepatic blood flow and BBB permeability[4]. Therefore, this protocol strictly utilizes conscious, pre-cannulated animals.

PK_Workflow Acclimation Conscious Rodent Jugular Cannulation Dosing IV/PO Dosing (4-OH-DBO vs. Control) Acclimation->Dosing Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Processing Plasma Separation & Protein Precipitation Sampling->Processing Analysis LC-MS/MS Analysis (MRM Mode) Processing->Analysis Modeling Non-Compartmental PK Modeling Analysis->Modeling

Fig 2: Standardized in vivo pharmacokinetic experimental workflow for rodent models.

Step-by-Step Protocol

Step 1: Animal Preparation & Dosing

  • Utilize adult male Sprague-Dawley rats (250–300 g) surgically implanted with right jugular vein catheters. Allow a 3-day recovery period post-surgery.

  • Fast the animals for 12 hours prior to PO dosing to eliminate food-effect variability on absorption; IV cohorts may remain fed.

  • Administer 4-OH-DBO formulated in 5% DMSO / 10% Tween 80 / 85% Saline. Causality Note: This specific vehicle ensures the lipophilic dibenzoxazepine core remains fully solubilized without precipitating upon injection into the aqueous bloodstream.

Step 2: Serial Blood Sampling

  • Withdraw whole blood (200 µL) via the jugular catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Immediately transfer to K2​EDTA -coated microcentrifuge tubes and invert gently.

  • Replace the withdrawn volume with 200 µL of sterile heparinized saline to maintain hemodynamic stability and prevent hypovolemia-induced clearance alterations.

Step 3: Self-Validating Sample Processing

  • Centrifuge blood at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Protein Precipitation: Transfer 50 µL of plasma to a clean plate. Add 150 µL of ice-cold acetonitrile spiked with 10 ng/mL of a deuterated internal standard (e.g., Loxapine- D8​ ).

    • Causality Note: The use of a stable isotope-labeled internal standard is the cornerstone of a self-validating assay. It perfectly co-elutes with the analyte, correcting for any volumetric losses during extraction and normalizing matrix-induced ion suppression during mass spectrometry.

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes. Transfer the supernatant for analysis.

Step 4: LC-MS/MS Quantification

  • Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Operate the mass spectrometer in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM) mode. Quantify the transition of the parent ion to its dominant fragment.

  • Calculate PK parameters ( AUC0−∞​ , CL , Vdss​ , t1/2​ ) using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

References

  • Tools for optimising pharmacotherapy in psychiatry (therapeutic drug monitoring, molecular brain imaging and pharmacogenetic tests): focus on antidepressants Taylor & Francis URL:[Link][2]

  • Pharmacokinetic Comparison Between the Long-Term Anesthetized, Short-Term Anesthetized and Conscious Rat Models in Nasal Drug Delivery ResearchGate (Int. J. of Clin. Pharm. Therapy and Toxicology) URL:[Link][4]

  • Emerging Opportunities for Antipsychotic Drug Discovery in the Postgenomic Era Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic Psychiatrist.com (J Clin Psychiatry) URL:[Link][1]

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Validation

In Vitro vs. In Vivo Correlation (IVIVC) for 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one Assays: A Methodological Comparison Guide

As a Senior Application Scientist, I frequently encounter the "clearance paradox" when evaluating complex heterocyclic metabolites. Dibenzoxazepine derivatives—a class of compounds including antipsychotics like loxapine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the "clearance paradox" when evaluating complex heterocyclic metabolites. Dibenzoxazepine derivatives—a class of compounds including antipsychotics like loxapine and environmental agents like CR gas—undergo extensive hepatic biotransformation. This primarily occurs via CYP-mediated hydroxylation followed by Phase II glucuronidation[1].

The specific downstream metabolite, 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (4-OH-DBO) , presents a unique challenge for drug development. Accurately predicting its in vivo clearance and potential hepatotoxicity relies entirely on robust in vitro to in vivo extrapolation (IVIVE). However, traditional 2D assay systems frequently fail to capture the complete metabolic fate of highly conjugated, low-clearance metabolites, leading to severe underpredictions of hepatic clearance[2].

This guide objectively compares the performance of 3D Primary Human Hepatocyte (PHH) Spheroids (our recommended product) against traditional alternatives like 2D Human Liver Microsomes (HLM) and 2D Plated PHH , providing the experimental frameworks necessary to establish a self-validating IVIVC system.

The Core Challenge in IVIVC for 4-OH-DBO

In the human liver, 4-OH-DBO is rapidly cleared via UGT-mediated glucuronidation. In vitro, however, traditional HLM assays lack the full complement of Phase II cofactors (such as UDPGA) unless exogenously supplemented. Even with supplementation, the disrupted cellular architecture in subcellular fractions leads to an underprediction of intrinsic clearance ( CLint​ )[2].

Furthermore, because 4-OH-DBO exhibits low intrinsic clearance in simplified systems, it requires extended incubation times to observe measurable depletion. Traditional 2D models undergo rapid dedifferentiation or enzymatic degradation within 24–48 hours, making them fundamentally incompatible with low-clearance profiling[3].

Mechanistic Visualization

G Parent Parent Dibenzoxazepine (e.g., Loxapine) Metabolite 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (4-OH-DBO) Parent->Metabolite CYP450 (Phase I) Conjugate Glucuronide Conjugate (Renal/Biliary Excretion) Metabolite->Conjugate UGTs (Phase II) HLM 2D HLM Assay (Lacks Phase II Cofactors) HLM->Metabolite Overpredicts Half-life PHH 3D PHH Spheroids (Intact Phase I & II) PHH->Conjugate Accurate IVIVC

Caption: Metabolic fate of 4-OH-DBO and predictive boundaries of in vitro assay platforms.

Quantitative Comparison of Assay Platforms

To objectively evaluate these systems, we must look at their enzymatic competence, architectural integrity, and resulting IVIVC scaling accuracy.

Table 1: Performance Comparison of In Vitro Systems for 4-OH-DBO Clearance Prediction

ParameterAlternative 1: 2D HLMAlternative 2: 2D Plated PHHProduct: 3D PHH Spheroids
Enzymatic Competence Phase I only (Phase II requires UDPGA/Alamethicin)Phase I & II (Declines rapidly after 48h)Intact Phase I & II (Stable for >14 days)
Cellular Architecture Subcellular fraction (No membranes/transporters)Monolayer (Loss of polarity)3D microtissue (In vivo-like polarity & bile canaliculi)
Low Clearance Suitability Poor (Max assay duration < 2 hours)Moderate (Max assay duration < 48 hours)Excellent (Relay assays up to 3 weeks)
IVIVC Accuracy ( R2 ) ~0.45 (Severe underprediction)~0.65 (Moderate underprediction)>0.85 (High correlation)
CLint​ Scaling Factor Requires high empirical scalingRequires moderate empirical scalingDirect physiological scaling

Experimental Methodologies: Building a Self-Validating System

To ensure scientific trustworthiness, the experimental design must account for nonspecific binding, cofactor depletion, and thermal degradation. Below are the comparative step-by-step methodologies.

Protocol A: Traditional 2D HLM Stability Assay (The Alternative)

This method is standard for high-throughput screening but fails to capture the full clearance profile of 4-OH-DBO.

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add 4-OH-DBO to a final concentration of 1 µM.

    • Causality Note: Ensure the final organic solvent concentration (e.g., DMSO) is < 0.1%. Higher concentrations will competitively inhibit CYP450 enzymes, artificially inflating the compound's apparent stability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system. (If attempting to force Phase II assessment, add UDPGA and alamethicin to permeabilize the microsomal vesicles).

  • Sampling: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 4-OH-DBO) to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS.

    • Causality Note: The strict 60-minute limit is dictated by the thermal degradation of CYP enzymes in subcellular fractions. For low-clearance metabolites like 4-OH-DBO, 60 minutes is insufficient to observe significant depletion, leading to false "highly stable" classifications[3].

Protocol B: 3D PHH Spheroid Clearance Assay (The Product)

This method utilizes a "relay" approach, leveraging the extended viability of 3D cultures to accurately measure low-clearance compounds.

  • Spheroid Formation: Seed cryopreserved primary human hepatocytes into ultra-low attachment 96-well plates (approx. 1,500 cells/well). Centrifuge lightly and culture for 5-7 days until compact, polarized spheroids form.

  • Dosing: Replace 50% of the media with fresh media containing 1 µM 4-OH-DBO.

  • Long-Term Incubation: Incubate at 37°C with 5% CO2​ .

    • Causality Note: Because the 3D architecture maintains physiological cell-cell contacts, the cells preserve endogenous UGT expression and biliary efflux transporter function for weeks, capturing the true rate-limiting steps of 4-OH-DBO elimination.

  • Sampling (Relay Method): Collect media and whole spheroids at Day 0, Day 3, Day 7, and Day 14. For whole-spheroid extraction, lyse with 3 volumes of acetonitrile/methanol (1:1) and sonicate.

  • Quantification: Analyze via LC-MS/MS to calculate the depletion rate constant ( k ) and scale directly to intrinsic clearance ( CLint,app​ ).

Conclusion & Best Practices

For complex heterocyclic metabolites like 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one, relying on 2D HLM assays introduces a significant risk of underpredicting in vivo clearance due to the absence of integrated Phase II metabolism and impractically short assay windows. Transitioning to 3D PHH Spheroids provides a self-validating, physiologically relevant system. By maintaining enzymatic competence over extended incubation periods, 3D spheroids dramatically improve IVIVC, reducing late-stage attrition in drug development pipelines.

References

  • Di, L., Atkinson, K., Orozco, C. C., Funk, C., Zhang, H., McDonald, T. S., Tan, B., Lin, J., Chang, C., & Obach, R. S. (2013). "In Vitro–In Vivo Correlation for Low-Clearance Compounds Using Hepatocyte Relay Method." Drug Metabolism and Disposition.[Link]

  • Bowman, C. M., & Benet, L. Z. (2015). "In vitro-in vivo extrapolation and hepatic clearance dependent underprediction." Journal of Pharmacokinetics and Pharmacodynamics.[Link]

  • Jouanjus, E., Urien, S., & Barre, J. (2003). "Interspecies variability and drug interactions of loxapine metabolism in liver microsomes." Biopharmaceutics & Drug Disposition.[Link]

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Safety & Regulatory Compliance

Safety

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one proper disposal procedures

Comprehensive Operational Guide: Proper Disposal and Handling of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Disposal and Handling of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

As a Senior Application Scientist, I recognize that managing complex pharmaceutical intermediates requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic behavior and regulatory standing.

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 60287-09-4) is a tricyclic organic compound featuring a dibenzoxazepine core with a lactam moiety [4]. Widely utilized in drug development as a precursor or metabolite for antipsychotic agents (such as loxapine derivatives), its stable heterocyclic ring system and nitrogen content present specific end-of-life disposal challenges. Improper disposal can lead to environmental persistence and the release of toxic nitrogen oxides (NOx) upon incomplete combustion.

This guide provides a self-validating, step-by-step operational protocol for the safe, RCRA-compliant disposal of this compound.

Regulatory Framework & Hazard Causality

Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) mandates a strict "cradle-to-grave" management system for hazardous wastes [1]. While 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one may not be explicitly P-listed or U-listed by name in every jurisdiction, its use as a pharmaceutical intermediate dictates that it must be managed under the EPA’s Management of Hazardous Waste Pharmaceuticals framework (40 CFR Part 266 Subpart P) [2].

The Causality of the Hazard: The compound contains a highly stable dibenzoxazepine ring. If subjected to low-temperature open burning or improper incineration, the lactam nitrogen will not fully oxidize into harmless N2 gas, but will instead form toxic nitrogen oxides (NOx) and carbon monoxide. Furthermore, open burning of institutional waste is strictly prohibited under RCRA Subtitle D regulations (40 CFR 257.3-7(a)) [3]. Therefore, high-temperature incineration equipped with alkaline scrubbing is the only scientifically sound method of destruction.

Quantitative Data & Waste Parameters

To ensure proper manifesting and stoichiometric oxygen calculations during incineration, laboratory personnel must reference the following physicochemical parameters:

ParameterSpecificationOperational Rationale
CAS Number 60287-09-4Required for accurate tracking on the Uniform Hazardous Waste Manifest.
Molecular Formula C13H9NO3Nitrogen content dictates the strict requirement for NOx scrubbing during thermal destruction.
Molecular Weight 227.21 g/mol Determines stoichiometric oxygen requirements for complete combustion.
Primary Hazard Toxic / IrritantMandates the use of proper PPE (nitrile gloves, N95/P100 respirator) during waste consolidation.
Destruction Temp > 1000°CEnsures complete thermal cleavage of the stable tricyclic and lactam ring systems.

Logical Workflows & Mechanistic Pathways

The following diagrams illustrate the logistical and chemical pathways required for the compliant disposal of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one.

DisposalWorkflow N1 1. Waste Generation (Solid/Liquid Intermediate) N2 2. Segregation (Isolate from Halogens/Acids) N1->N2 N3 3. Containment (HDPE/Glass, RCRA Labeled) N2->N3 N4 4. SAA Storage (<90 Days, Secondary Containment) N3->N4 N5 5. EPA-Licensed Transport (Hazardous Waste Manifest) N4->N5 N6 6. High-Temp Incineration (>1000°C + NOx Scrubbers) N5->N6

Figure 1: Cradle-to-grave RCRA-compliant disposal workflow for 4-Hydroxydibenzoxazepine derivatives.

ThermalDegradation Chem Dibenzoxazepine Derivative Combust Combust Chem->Combust Heat Gases Raw Effluent (CO2, H2O, NOx) Combust->Gases Oxidation Scrub Alkaline Scrubber (NaOH/Ca(OH)2) Gases->Scrub Neutralization Exhaust Clean Exhaust (N2, CO2, H2O) Scrub->Exhaust Release

Figure 2: Mechanistic pathway of high-temperature thermal degradation and NOx neutralization.

Step-by-Step Disposal Protocol

To ensure both laboratory safety and regulatory compliance, execute the following protocol when disposing of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one waste.

Step 1: Waste Characterization and Segregation

  • Action: Separate 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one waste from halogenated solvents (e.g., dichloromethane, chloroform) and strong mineral acids.

  • Causality: Mixing nitrogenous heterocyclic compounds with halogenated waste alters the required incineration profile, significantly increasing the risk of dioxin/furan formation during combustion and drastically increasing disposal costs.

Step 2: Primary Containment and Stabilization

  • Action: Transfer solid waste or solvent-dissolved waste into amber glass bottles or High-Density Polyethylene (HDPE) carboys.

  • Causality: The hydroxyl group on the dibenzoxazepine ring is susceptible to photo-oxidation. Amber glass prevents UV-induced degradation, which could otherwise lead to unpredictable cross-reactivity or pressure buildup in the waste stream.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Label the container explicitly as "Hazardous Waste - Toxic Organic (Contains Dibenzoxazepine Derivative)". Store in a designated SAA with secondary containment trays.

  • Causality: Under RCRA guidelines, maintaining strict SAA protocols ensures that in the event of primary container failure, the chemical does not leach into laboratory drains, preventing catastrophic aquatic toxicity and municipal water contamination [1].

Step 4: Manifesting and EPA-Licensed Transportation

  • Action: Contract an EPA-licensed hazardous waste transporter. Ensure the Uniform Hazardous Waste Manifest accurately reflects the nitrogenous nature of the waste.

  • Causality: The transporter must route this specific waste profile to a facility equipped with the correct environmental controls. Mischaracterization can lead to the waste being sent to a standard landfill, violating the EPA's pharmaceutical waste directives [2].

Step 5: High-Temperature Incineration (Destruction)

  • Action: The receiving facility must process the waste via high-temperature thermal oxidation (> 1000°C) followed by alkaline scrubbing (using NaOH or Ca(OH)2).

  • Causality: At temperatures exceeding 1000°C, the stable lactam and dibenzene rings are completely cleaved. The alkaline scrubbers are scientifically required to capture and neutralize the resulting NOx gases, converting them into harmless salts and preventing acid rain formation. Obtain and retain the Certificate of Destruction (CoD) for your compliance records.

References

  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA. Environmental Protection Agency. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. Environmental Protection Agency. Available at: [Link]

  • Management of Household Pharmaceuticals Collected by Law Enforcement During Take-Back Events and Programs | US EPA. Environmental Protection Agency. Available at: [Link]

Handling

Personal protective equipment for handling 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered barriers designed around the specific physicochemical properties of the molecule. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered barriers designed around the specific physicochemical properties of the molecule.

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 60287-09-4) is a specialized biochemical reagent frequently utilized in proteomics research and drug development [1]. Structurally, it is an oxazepine derivative. Compounds containing the dibenzoxazepine pharmacophore are highly lipophilic and are known to act as potent mucosal irritants (sharing structural homology with riot control agents like CR gas) and potential central nervous system (CNS) modulators.

Because this compound is typically handled as a fine, lyophilized powder and later dissolved in organic solvents like Dimethyl Sulfoxide (DMSO), the risk of aerosolized inhalation and solvent-carried dermal absorption is exceptionally high. The following operational guide provides a self-validating, step-by-step protocol for the safe handling, preparation, and disposal of this compound.

Hazard Causality & Risk Profile

To effectively protect yourself, you must understand why specific Personal Protective Equipment (PPE) is required.

  • Aerosolization Risk: Fine organic powders exhibit high static charge. When opening a vial, electrostatic repulsion can cause the powder to aerosolize, leading to immediate respiratory and ocular exposure.

  • The "Trojan Horse" Solvent Effect: In proteomics, this compound is often reconstituted in DMSO. DMSO rapidly penetrates biological membranes and will carry dissolved lipophilic oxazepine molecules directly through the skin and into the bloodstream. Standard latex gloves offer zero resistance to DMSO.

  • Regulatory Mandate: Under OSHA standards, laboratory personnel must undergo a certified hazard assessment before handling potent biochemicals [2].

HazardPathway Chem 4-Hydroxydibenz[b,f] [1,4]oxazepin-11(10H)-one (Aerosol/Dust) Inhalation Inhalation Route Chem->Inhalation Airborne Dermal Dermal/Ocular Route Chem->Dermal Contact RespPPE N95/P100 Respirator (Blocks Particulates) Inhalation->RespPPE Mitigated by Risk Mucosal Irritation & CNS Receptor Binding Inhalation->Risk Unprotected SkinPPE Nitrile Gloves & Goggles (Barrier Protection) Dermal->SkinPPE Mitigated by Dermal->Risk Unprotected Safe Exposure Prevented (Safe State) RespPPE->Safe Effective SkinPPE->Safe Effective

Exposure routes and PPE mitigation pathways for dibenzoxazepine derivatives.

Mandatory PPE Matrix

Quantifying your defense mechanisms is critical. The table below outlines the exact specifications for PPE required when handling 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one, ensuring compliance with international safety standards [3].

Protection ZoneRequired PPE SpecificationStandard / CertificationQuantitative Rationale / Breakthrough Time
Respiratory N95 or P100 Particulate RespiratorNIOSH 42 CFR Part 84Filters ≥95% to 99.97% of airborne particles >0.3 μm.
Dermal (Hands) Double-gloved Nitrile (min 5 mil)EN 374-1:2016 (Type B)DMSO breakthrough time for 5-mil nitrile is <5 minutes. Double gloving allows time to doff the outer glove upon splash.
Ocular Chemical Splash GogglesANSI Z87.1 (D3 rating)Prevents micro-aerosol and solvent splash from contacting the highly vascularized sclera.
Body Flame-Resistant (FR) Lab CoatNFPA 2112Prevents particulate accumulation on street clothes; FR required if handling near flammable solvents.

Step-by-Step Handling & Solution Preparation Protocol

To ensure a self-validating workflow, each step must confirm the success of the previous one. Never proceed if a barrier fails.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Turn on the Class II Biological Safety Cabinet (BSC) or chemical fume hood. Verify the inward airflow velocity is between 80–100 feet per minute (fpm) using the digital monitor.

  • Don PPE: Put on the FR lab coat, ANSI Z87.1 goggles, and a NIOSH-approved N95/P100 respirator [4]. Don two pairs of nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff to create a continuous seal.

  • Static Mitigation: Wipe down the interior of the hood and the analytical balance with a static-dissipative solution or use an anti-static ionizer fan.

Phase 2: Weighing and Reconstitution

  • Equilibration: Bring the sealed vial of 4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one to room temperature inside a desiccator before opening to prevent condensation, which can degrade the compound.

  • Transfer: Using an anti-static micro-spatula, transfer the required mass onto a tared anti-static weigh boat. Scientific Causality: Standard plastic spatulas generate triboelectric charges that will cause the fine powder to jump, contaminating the workspace.

  • Solvent Addition: Transfer the powder directly into a pre-labeled amber glass vial (the compound may be light-sensitive). Slowly add the calculated volume of DMSO or compatible organic solvent.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap before vortexing. Never vortex an open tube containing a hazardous organic solution.

Workflow Start Pre-Operation: Don PPE & Verify Fume Hood Weigh Weighing: Use Anti-Static Spatula Start->Weigh Prep Solution Prep: Dissolve in DMSO/Solvent Weigh->Prep Clean Decontamination: 70% EtOH / Water Wash Prep->Clean Dispose Waste Disposal: Halogenated/Organic Bin Clean->Dispose

Step-by-step operational and disposal workflow for handling the compound.

Spill Response & Decontamination Plan

Even with rigorous protocols, spills occur. Your response must be algorithmic to prevent panic and exposure.

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the oxazepine derivative. Cover the spill with damp absorbent paper towels (using water or a 70% ethanol solution) to suppress dust. Carefully scoop the towels into a biohazard or chemical waste bag.

  • Solvent Solution Spill: If the DMSO/oxazepine solution spills, immediately evacuate the immediate area of the hood. Apply a universal chemical absorbent pad. If the solution contacts your outer glove, doff the outer glove immediately—you have less than 5 minutes before the DMSO carries the compound through the nitrile barrier.

  • Surface Decontamination: Wash the affected area with a 10% bleach solution or 70% ethanol, followed by a thorough distilled water rinse to remove any residual lipophilic film.

RCRA-Compliant Waste Disposal

4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one must not be disposed of in standard municipal waste or poured down the sink.

  • Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic Organics."

  • Liquid Waste: Any unused DMSO/oxazepine solution must be collected in a designated "Non-Halogenated Organic Waste" carboy. If reconstituted in a chlorinated solvent (e.g., Chloroform or DCM), it must be routed to the "Halogenated Organic Waste" stream. Ensure all containers are kept closed unless actively adding waste, per EPA Resource Conservation and Recovery Act (RCRA) guidelines.

References

  • APTIM / Occupational Safety and Health Administration. "Are You in Compliance with the OSHA PPE Hazard Assessment Requirements? (29 CFR 1910.132)." APTIM Insights. Available at:[Link]

  • NextSDS. "4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • National Center for Biotechnology Information / NIOSH. "Relevance of the NIOSH PPT Program (42 CFR Part 84)." NCBI Bookshelf. Available at:[Link]

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